5-Methoxy-2-methyl-benzofuran-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-10(11(12)13)8-5-7(14-2)3-4-9(8)15-6/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHSSGDUMLTSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350135 | |
| Record name | 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29735-88-4 | |
| Record name | 5-Methoxy-2-methyl-3-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29735-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid
This technical guide provides a detailed overview of the primary synthesis pathways for 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Synthesis Pathway 1: From 4-Methoxyphenol
One common and effective route to synthesize this compound begins with the readily available starting material, 4-methoxyphenol. This multi-step synthesis involves a Perkin-like reaction followed by hydrolysis.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate
A mixture of 4-methoxyphenol, ethyl acetoacetate, and a suitable condensing agent (e.g., concentrated sulfuric acid or a Lewis acid) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate.
Step 2: Hydrolysis to this compound
The ethyl ester from the previous step is subjected to hydrolysis using an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide, in a solvent like ethanol. The mixture is refluxed for several hours. After the reaction is complete, the solvent is evaporated, and the residue is dissolved in water. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The resulting solid is filtered, washed with water, and dried to afford this compound. A patent (CN113698375) describes a similar procedure with a high yield.[1]
Quantitative Data
| Step | Product | Reagents | Conditions | Yield | Reference |
| 1 | Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate | 4-methoxyphenol, Ethyl acetoacetate, H₂SO₄ | Heating | - | General Method |
| 2 | This compound | Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate, KOH, Ethanol, Water | Reflux, 12 h, 80°C | 97% | [1] |
Synthesis Pathway Diagram
References
In-Depth Technical Guide: 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid (CAS 29735-88-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid (CAS number: 29735-88-4), a benzofuran derivative with potential applications in pharmaceutical research. The document details its physicochemical properties, synthesis protocols, and potential biological activities, drawing from available scientific literature.
Core Compound Specifications
Basic chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 29735-88-4 | [1] |
| Molecular Formula | C₁₁H₁₀O₄ | [1] |
| Molecular Weight | 206.19 g/mol | [1] |
| Appearance | Solid | [2] |
| SMILES | CC1=C(C(=O)O)C2=C(O1)C=C(OC)C=C2 | [] |
| InChI Key | RSHSSGDUMLTSEG-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
While a direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on the synthesis of its derivatives. A common approach involves the synthesis of a methyl ester precursor followed by hydrolysis.
Experimental Protocol: Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
A precursor to the target carboxylic acid, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, can be synthesized from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.[4][5]
Materials:
-
5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
-
Dimethyl sulfate ((CH₃O)₂SO₂)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Silica gel for column chromatography
-
Chloroform
Procedure:
-
A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), potassium carbonate (20 mmol), and an excess of dimethyl sulfate (60 mmol) in 30 mL of acetone is refluxed for 48 hours.[4]
-
Upon completion of the reaction, the hot mixture is filtered to remove inorganic salts.[4]
-
The solvent is evaporated from the filtrate.[4]
-
The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent to yield the methyl ester as a white powder.[4]
Experimental Protocol: Hydrolysis to this compound
The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under basic conditions, as demonstrated for a structurally similar compound, methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate.[6]
Materials:
-
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
-
2 M Sodium hydroxide (NaOH) solution
-
Ethanol
-
2 M Hydrochloric acid (HCl)
Procedure:
-
A mixture of the methyl ester (0.0008 mol) and 2 M NaOH (0.6 mL, 0.0012 mol) in ethanol (1.2 mL) is heated for 1 hour.[6]
-
The majority of the solvent is evaporated.[6]
-
The residue is acidified with 2 M HCl, leading to the precipitation of the carboxylic acid.[6]
-
The mixture is cooled to room temperature, and the precipitate is collected by filtration.[6]
Spectroscopic Data
¹H-NMR Data for Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (in CDCl₃): [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.44 | d, J = 2.7 Hz | 1H | Ar-H |
| 7.33 | d, J = 9 Hz | 1H | Ar-H |
| 6.85 | m | 1H | Ar-H |
| 3.94 | s | 3H | -COOCH₃ |
| 3.87 | s | 3H | -OCH₃ |
| 2.74 | s | 3H | -CH₃ |
While experimental ¹³C-NMR, IR, and mass spectrometry data for the title compound are not published, predicted data and data from analogous compounds can offer insights. For instance, the ¹³C-NMR chemical shifts for aromatic carbons typically appear in the range of 125-150 ppm, while the carboxylic acid carbon would be expected around 170-185 ppm.[7][8] The infrared spectrum would likely show characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O stretches associated with the ether and ester groups.[9]
Potential Biological Activities and Mechanism of Action
The biological activities of this compound have not been specifically reported. However, the broader class of benzofuran derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities.[10][11][12]
Antimicrobial Activity
Derivatives of this compound have been tested for their antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts.[4][5] The general mechanism of action for antimicrobial benzofurans is not fully elucidated but is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [13]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6][10][14] The proposed mechanisms of action for anticancer benzofurans are diverse and can include the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS) leading to oxidative stress, and cell cycle arrest.[10][15]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound belongs to the promising class of benzofuran compounds. While specific biological data for this particular molecule is limited, the available information on its derivatives suggests potential for antimicrobial and anticancer applications. Further research is warranted to fully elucidate its synthesis, characterize its biological activity profile, and determine its precise mechanism of action. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this and related benzofuran structures.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [cymitquimica.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid
For Immediate Release
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, a benzofuran derivative of interest to researchers and professionals in drug discovery and development. This document outlines the key spectroscopic techniques and experimental protocols necessary for the unambiguous identification and characterization of this compound.
Structural and Physicochemical Properties
This compound possesses the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol .[1][2][3] Its core structure consists of a fused benzofuran ring system, substituted with a methoxy group at the 5-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₄ | [1][2][3] |
| Molecular Weight | 206.19 g/mol | [1][2][3] |
| IUPAC Name | 5-Methoxy-2-methyl-1-benzofuran-3-carboxylic acid | |
| CAS Number | 29735-88-4 | [1][2] |
Spectroscopic Data for Structure Elucidation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |
| ~12-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region. |
| ~7.4-7.5 | Doublet | 1H | H-4 | Aromatic proton ortho to the methoxy group. |
| ~7.3-7.4 | Doublet | 1H | H-7 | Aromatic proton coupled to H-6. |
| ~6.8-6.9 | Doublet of Doublets | 1H | H-6 | Aromatic proton coupled to H-7 and H-4. |
| ~3.8-3.9 | Singlet | 3H | -OCH₃ | Protons of the methoxy group. |
| ~2.7-2.8 | Singlet | 3H | -CH₃ | Protons of the methyl group at the 2-position. |
Predicted data based on ¹H NMR data for methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |
| ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |
| ~155-160 | C-7a | Quaternary carbon of the benzofuran ring adjacent to the oxygen atom. |
| ~150-155 | C-5 | Aromatic carbon bearing the methoxy group. |
| ~145-150 | C-2 | Carbon of the furan ring bearing the methyl group. |
| ~125-130 | C-3a | Quaternary carbon at the fusion of the benzene and furan rings. |
| ~115-120 | C-7 | Aromatic carbon. |
| ~110-115 | C-4 | Aromatic carbon. |
| ~100-105 | C-6 | Aromatic carbon. |
| ~100-105 | C-3 | Carbon of the furan ring bearing the carboxylic acid. |
| ~55-60 | -OCH₃ | Carbon of the methoxy group. |
| ~15-20 | -CH₃ | Carbon of the methyl group. |
Predicted data based on general chemical shift values for similar functional groups and benzofuran structures.
Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| ~1700 | Strong | C=O stretch of the carboxylic acid |
| 1600-1450 | Medium-Strong | C=C stretching of the aromatic ring |
| ~1250 | Strong | C-O stretch of the aryl ether |
| ~1200 | Strong | C-O stretch of the carboxylic acid |
Predicted data based on characteristic IR absorption frequencies for organic functional groups.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 206 | High | [M]⁺ (Molecular Ion) |
| 191 | Medium | [M - CH₃]⁺ |
| 163 | Medium | [M - COOH]⁺ |
| 148 | High | [M - COOH - CH₃]⁺ |
Predicted data based on the molecular weight and expected fragmentation patterns of benzofuran carboxylic acids.[7]
Experimental Protocols
The following are generalized protocols for the key experiments involved in the structure elucidation of this compound.
Synthesis of this compound
A common route for the synthesis of this compound involves the hydrolysis of its corresponding ester, ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate.[8]
Procedure:
-
Dissolve ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate in ethanol.
-
Add an aqueous solution of a strong base, such as potassium hydroxide.
-
Heat the reaction mixture at reflux for several hours (e.g., 12 hours).[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is exchangeable in CDCl₃).
-
Filter the solution into a clean 5 mm NMR tube.
Data Acquisition (¹H and ¹³C):
-
Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation:
-
Place a small amount of the solid, powdered sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
For analysis by GC-MS, the carboxylic acid must first be derivatized to a more volatile ester (e.g., methyl ester) using a reagent like diazomethane or by Fischer esterification.
Derivatization (Methylation):
-
Dissolve the carboxylic acid in a suitable solvent (e.g., diethyl ether).
-
Add a solution of diazomethane in diethyl ether dropwise until a faint yellow color persists.
-
Quench any excess diazomethane with a few drops of acetic acid.
-
Remove the solvent under a stream of nitrogen.
GC-MS Analysis:
-
Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).
-
Inject an aliquot of the solution into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte.
-
The mass spectrometer is typically operated in electron ionization (EI) mode, and spectra are recorded over a mass range of m/z 50-500.
Biological Context and Signaling Pathways
Benzofuran derivatives are known to exhibit a wide range of biological activities, including potential as anticancer agents. Some derivatives have been shown to modulate key cellular signaling pathways such as the mTOR (mammalian target of rapamycin) and STING (stimulator of interferon genes) pathways.[9][10][11][12][13][14][15][16][17][18] While the specific activity of this compound has not been extensively characterized, its structural similarity to other biologically active benzofurans suggests it may also interact with these pathways.
Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the synthesis, purification, and subsequent biological screening of this compound.
Potential Interaction with the mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in many cancers. Benzofuran derivatives have been investigated as potential inhibitors of this pathway.
Caption: A simplified diagram of the mTOR signaling pathway, indicating the potential inhibitory role of benzofuran derivatives.
References
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PubChemLite - 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid (C11H10O4) [pubchemlite.lcsb.uni.lu]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 17. mTOR - Wikipedia [en.wikipedia.org]
- 18. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Potential Therapeutic Applications of the 5-Methoxy-2-methyl-benzofuran-3-carboxylic Acid Scaffold: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, demonstrating a wide array of pharmacological properties. This technical whitepaper explores the potential therapeutic uses of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid and its derivatives. While direct biological data on the parent carboxylic acid is limited in publicly available literature, extensive research on its closely related analogues, particularly its methyl ester and other functionalized derivatives, reveals significant potential in several key therapeutic areas. These include oncology, infectious diseases, neuroprotection, and the management of fluid balance. This document summarizes the existing preclinical data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals interested in this promising chemical scaffold.
Introduction
Benzofuran derivatives have long been a subject of intense scientific investigation due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] The specific scaffold, this compound, serves as a key structural core for a variety of synthetic derivatives that have been evaluated for therapeutic potential. The presence of the methoxy group, methyl group, and carboxylic acid functionality provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This whitepaper will delve into the preclinical evidence supporting the exploration of this scaffold in oncology, infectious diseases, neurodegenerative disorders, and as a novel diuretic agent.
Potential Therapeutic Areas
Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against various human cancer cell lines. Halogenated derivatives, in particular, have shown increased potency.
-
Mechanism of Action: The primary anticancer mechanism observed for derivatives of this scaffold is the induction of apoptosis and cell cycle arrest.[5] Studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate revealed that these compounds can induce apoptosis and cause cell cycle arrest at the S and G2/M phases in lung cancer cells (A549).[5] Furthermore, some benzofuran derivatives are known to inhibit tubulin polymerization, a critical process in cell division.[5] A structurally related compound, 6-Methoxy-2-methylbenzofuran-3-carboxylic acid, is a key intermediate in the synthesis of Fruquintinib, a potent VEGFR inhibitor used in the treatment of metastatic colorectal cancer, highlighting the relevance of this scaffold in targeting angiogenesis.[6][7][8][9][10]
-
Quantitative Data:
| Derivative | Cell Line | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 6.3 ± 2.5 | [5] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Hepatocellular Carcinoma) | 11 ± 3.2 | [5] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 3.5 ± 0.6 | [5] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Hepatocellular Carcinoma) | 3.8 ± 0.5 | [5] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 (Colorectal Adenocarcinoma) | 10.8 ± 0.9 | [5] |
Antimicrobial Activity
The benzofuran core is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of pathogens.
-
Spectrum of Activity: Halogenated and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been tested against Gram-positive cocci, Gram-negative rods, and various yeasts.[11][12] Brominated derivatives, such as methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, have demonstrated notable antifungal activity against Candida species.[13]
-
Quantitative Data:
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans | 100 | [14] |
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida parapsilosis | 100 | [14] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive bacteria | 50-200 | [14] |
| Aza-benzofuran derivative | Salmonella typhimurium | 12.5 | [15] |
| Aza-benzofuran derivative | Escherichia coli | 25 | [15] |
| Aza-benzofuran derivative | Staphylococcus aureus | 12.5 | [15] |
Neuroprotective Effects
Recent studies have highlighted the potential of benzofuran derivatives in the treatment of neurodegenerative diseases. Their mechanism of action appears to be multifactorial, involving antioxidant and anti-excitotoxic properties.
-
Mechanism of Action: 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown protective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary rat cortical neurons.[1][16][17] This is a key pathological process in various neurological disorders. Some of these derivatives also exhibit significant reactive oxygen species (ROS) scavenging and inhibition of lipid peroxidation, indicating a role in mitigating oxidative stress, another critical factor in neurodegeneration.[1][16][17]
Diuretic Potential via Pendrin Inhibition
A novel and promising application for this scaffold is in the development of diuretics through the inhibition of pendrin (SLC26A4), an anion exchanger in the kidney.
-
Mechanism of Action: A 3-carboxy-2-methylbenzofuran derivative was identified as a potent inhibitor of pendrin.[2] Inhibition of pendrin in the kidney can lead to increased salt and water excretion. In a murine model, a potent benzofuran-based pendrin inhibitor was shown to significantly potentiate the diuretic effect of furosemide, suggesting a potential therapeutic strategy for edema and hypertension.[2]
-
Quantitative Data:
| Derivative | Target | IC50 | Reference |
| 3-carboxy-2-methylbenzofuran derivative (1a) | Pendrin (SLC26A4) | 4.1 µM | [2] |
| Optimized benzofuran analog (1d) | Pendrin (SLC26A4) | ~0.5 µM | [2] |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to the methyl ester of the title compound starts from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.[11]
-
Methylation: A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (1 equivalent), K2CO3 (1 equivalent), and an excess of dimethyl sulfate (3 equivalents) in acetone is refluxed for 48 hours.
-
Work-up: The reaction mixture is filtered while hot, and the solvent is evaporated.
-
Purification: The residue is purified by column chromatography on silica gel using chloroform as the eluent to yield methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.[11]
Further modifications, such as halogenation, can be carried out on this intermediate. For example, bromination can be achieved using Br2 to introduce bromine atoms at various positions.[11]
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][13][18][19]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12][15][20][21][22]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
NMDA-Induced Excitotoxicity Assay
This assay evaluates the neuroprotective effect of a compound against glutamate-induced cell death in primary neurons.[2][23][24][25][26]
-
Neuron Culture: Primary cortical or hippocampal neurons are cultured to maturity.
-
Compound Pre-treatment: Neurons are pre-incubated with the test compound for a specific duration.
-
NMDA Treatment: NMDA is added to the culture medium to induce excitotoxicity.
-
Recovery: After a defined exposure time, the NMDA-containing medium is replaced with fresh medium, and the cells are allowed to recover.
-
Viability Assessment: Cell viability is assessed using methods such as the LDH assay, which measures the release of lactate dehydrogenase from damaged cells.
Visualizations
Signaling Pathways
Caption: Putative anticancer mechanisms of benzofuran derivatives.
Caption: Neuroprotective mechanisms of benzofuran derivatives.
Experimental Workflows
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Caption: Workflow for antimicrobial susceptibility (MIC) testing.
Conclusion and Future Directions
Future research should focus on several key areas:
-
Synthesis and Screening of the Parent Compound: A thorough biological evaluation of this compound is warranted to establish a baseline of activity for this scaffold.
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the lead derivatives identified in the literature is crucial. This includes exploring a wider range of substitutions on the benzofuran ring and the carboxylic acid moiety to enhance potency and selectivity.
-
In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds will be essential for their rational development as therapeutic agents.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 2. bio-protocol.org [bio-protocol.org]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. In Vitro Tubulin Polymerization Assays [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The pharmacodynamics and Synthetic method of Fruquintinib_Chemicalbook [chemicalbook.com]
- 8. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]
- 9. Fruquintinib - Wikipedia [en.wikipedia.org]
- 10. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ulab360.com [ulab360.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 17. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 18. static.igem.wiki [static.igem.wiki]
- 19. broadpharm.com [broadpharm.com]
- 20. protocols.io [protocols.io]
- 21. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 22. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid (C₁₁H₁₀O₄, Molar Mass: 206.19 g/mol , CAS: 29735-88-4). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet (broad) | 1H | -COOH |
| ~7.3-7.5 | Doublet | 1H | Ar-H |
| ~7.0-7.2 | Doublet | 1H | Ar-H |
| ~6.8-7.0 | Doublet of doublets | 1H | Ar-H |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~2.5 | Singlet | 3H | -CH₃ |
Note: Predicted chemical shifts are based on the analysis of similar benzofuran structures and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165-175 | C=O (Carboxylic acid) |
| ~155-160 | C-O (Benzofuran ring) |
| ~150-155 | C-OCH₃ (Aromatic) |
| ~120-130 | Aromatic CH |
| ~110-120 | Aromatic CH |
| ~100-110 | Aromatic CH |
| ~115-125 | Quaternary C (Benzofuran ring) |
| ~140-150 | Quaternary C (Benzofuran ring) |
| ~55-60 | -OCH₃ |
| ~10-15 | -CH₃ |
Note: Predicted chemical shifts are based on established ranges for the respective functional groups and carbon environments.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1200 | Strong | C-O stretch (Carboxylic acid) |
Note: The characteristic broad O-H stretch is a hallmark of a carboxylic acid and is due to hydrogen bonding.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 206.0579 | [M]⁺ |
| 207.0652 | [M+H]⁺ |
| 229.0471 | [M+Na]⁺ |
| 189.0551 | [M-OH]⁺ |
| 161.0602 | [M-COOH]⁺ |
Note: Data is based on predicted fragmentation patterns for this molecule. The exact mass and relative abundances may vary in experimental data.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized for the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 14 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample compartment or the KBr pellet without the sample is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition (ESI-MS):
-
Ionization mode: Positive or negative ion mode.
-
Mass range: m/z 50-500.
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.
-
-
Data Acquisition (EI-MS):
-
The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph.
-
Electron energy: 70 eV.
-
Mass range: m/z 35-500.
-
Logical Relationships in Spectroscopic Analysis
An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules. Its structural motif is present in numerous compounds with therapeutic potential. This guide outlines three principal synthetic strategies, starting from readily available precursors. Each route is detailed with experimental procedures, quantitative data, and logical diagrams to facilitate understanding and replication.
Synthetic Route A: Methylation of a Pre-formed Benzofuran Core
This approach relies on the synthesis of a hydroxylated benzofuran precursor, 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, followed by methylation of the phenolic hydroxyl group.
Workflow for Synthetic Route A
Caption: Synthetic workflow for Route A, starting from p-methoxyphenol.
Experimental Protocols for Route A
Step A1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde from p-Methoxyphenol (Reimer-Tiemann Reaction)
-
Procedure: p-Methoxyphenol is dissolved in a solution of sodium hydroxide. Chloroform is then added portion-wise while maintaining the reaction temperature. The reaction mixture is heated, followed by acidification and steam distillation to yield 2-hydroxy-5-methoxybenzaldehyde.[1][2]
-
Quantitative Data: Yields of up to 79% have been reported for this reaction.[1]
Step A2: Synthesis of Ethyl 5-hydroxy-2-methyl-benzofuran-3-carboxylate
-
This step involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with ethyl 2-chloropropionate in the presence of a base to form the benzofuran ring. Detailed experimental protocol for this specific transformation was not found in the provided search results, but it follows standard procedures for benzofuran synthesis.
Step A3: Hydrolysis to 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid
-
The ester from the previous step is hydrolyzed using a base such as sodium hydroxide in an alcoholic solvent, followed by acidification to precipitate the carboxylic acid.
Step A4: Synthesis of Methyl 5-methoxy-2-methyl-benzofuran-3-carboxylate
-
Procedure: A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), potassium carbonate (20 mmol), and an excess of dimethyl sulfate (60 mmol) in acetone (30 mL) is refluxed for 48 hours. After completion, the mixture is filtered while hot, and the solvent is evaporated. The residue is then purified by column chromatography on silica gel using chloroform as the eluent.[3]
-
Quantitative Data: This procedure yields a white powder with a reported yield of 78%.[3]
Step A5: Hydrolysis to this compound
-
The resulting methyl ester is hydrolyzed to the final carboxylic acid using a strong base like potassium hydroxide in an ethanol-water mixture, followed by acidification.
Synthetic Route B: De Novo Benzofuran Synthesis via Perkin-type Reaction
This route constructs the benzofuran ring from a substituted phenoxypropanoic acid, which is synthesized from a commercially available substituted phenol.
Workflow for Synthetic Route B
Caption: Synthetic workflow for Route B, a de novo synthesis.
Experimental Protocols for Route B
Step B1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
-
This step is identical to Step A1 in Route A.
Step B2: Synthesis of 2-(2-Formyl-5-methoxyphenoxy)propanoic acid
-
Procedure: 2-Hydroxy-5-methoxybenzaldehyde is reacted with ethyl 2-bromopropionate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to yield the corresponding ether. This intermediate ester is then hydrolyzed with a base (e.g., NaOH or KOH) to give the carboxylic acid.
Step B3: Cyclization to this compound (Perkin Reaction)
-
Procedure: 2-(2-Formyl-5-methoxyphenoxy)propanoic acid is heated with acetic anhydride and a base, such as sodium acetate or triethylamine. This intramolecular condensation and subsequent dehydration lead to the formation of the benzofuran ring. Specific conditions for this exact substrate were not detailed in the search results but follow the general Perkin reaction mechanism for benzofuran synthesis.
Synthetic Route C: Hydrolysis of Ethyl 5-Methoxy-2-methylbenzofuran-3-carboxylate
This is a straightforward route that begins with the ester of the target molecule, which can be synthesized or procured commercially.
Workflow for Synthetic Route C
Caption: Synthetic workflow for Route C, starting from the ethyl ester.
Experimental Protocols for Route C
Step C1: Synthesis of Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate
-
This key starting material can be synthesized via several methods, including the reaction of 2-hydroxy-5-methoxybenzaldehyde with ethyl 2-chloropropionate as outlined in Route A, Step A2.
Step C2: Hydrolysis to this compound
-
Procedure: Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate is hydrolyzed by heating with an aqueous ethanolic solution of potassium hydroxide. The reaction is typically carried out at around 80°C for several hours.
-
Quantitative Data: A reported protocol indicates a yield of 97% for this hydrolysis step when conducted with potassium hydroxide in ethanol and water at 80°C for 12 hours.[4]
Quantitative Data Summary
| Route | Step | Starting Material(s) | Key Reagents | Conditions | Yield |
| A | A1 | p-Methoxyphenol | Chloroform, NaOH | Reimer-Tiemann | up to 79%[1] |
| A4 | 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | Dimethyl sulfate, K₂CO₃, Acetone | Reflux, 48h | 78%[3] | |
| B | B1 | p-Methoxyphenol | Chloroform, NaOH | Reimer-Tiemann | up to 79%[1] |
| B3 | 2-(2-Formyl-5-methoxyphenoxy)propanoic acid | Acetic anhydride, base | Perkin Reaction | - | |
| C | C2 | Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate | KOH, Ethanol, Water | 80°C, 12h | 97%[4] |
Note: Yields are as reported in the cited literature and may vary depending on experimental conditions. A dash (-) indicates that specific quantitative data was not available in the search results.
Conclusion
The synthesis of this compound can be accomplished through several viable routes. Route C, the hydrolysis of the corresponding ethyl ester, appears to be the most direct and highest-yielding final step, provided the ester is readily accessible. Routes A and B offer pathways from more fundamental starting materials like p-methoxyphenol, involving the construction of the benzofuran ring system. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The experimental protocols and data presented in this guide provide a solid foundation for researchers to select and implement the most suitable synthesis for their specific needs.
References
The Obscure Presence: A Technical Guide to the Natural Occurrence of Benzofuran Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Benzofuran carboxylic acids and their derivatives represent a class of naturally occurring heterocyclic compounds that have garnered significant interest within the scientific community. Exhibiting a wide array of biological activities, these molecules, found in various plant and fungal species, hold potential as lead compounds in drug discovery and development. This technical guide provides an in-depth overview of the natural occurrence of benzofuran carboxylic acids, detailing their sources, isolation methodologies, and known biological signaling pathways.
Natural Sources and Quantitative Data
Benzofuran carboxylic acids are biosynthesized by a range of terrestrial plants and fungi. While their presence is widespread, their concentration in natural sources is often low, posing a challenge for extraction and isolation. Key natural sources identified to date include:
-
Plants: The genus Tephrosia, particularly Tephrosia purpurea, is a known producer of benzofuran derivatives. One such compound isolated is 4-methoxybenzofuran-5-carboxamide. However, literature suggests that it can only be isolated in small quantities from its natural source, making chemical synthesis the preferred method for obtaining larger amounts for research purposes.[1][2] Another plant family, the Moraceae, with species like Morus alba, has also been reported to contain benzofuran derivatives.
-
Fungi: The medicinal mushroom Ganoderma lingzhi is a notable fungal source of spiro[benzofuran-2,1'-cyclopentane]-2'-carboxylic acid derivatives. These compounds contribute to the diverse pharmacological profile of this well-known fungus. The genus Penicillium, particularly marine-derived species like Penicillium crustosum, also produces a variety of benzofuran compounds.[3][4][5]
Quantitative data on the natural abundance of specific benzofuran carboxylic acids is scarce in the available literature. The recurring theme is the low yield from natural extraction, which has driven extensive research into synthetic methodologies to produce these compounds and their analogs in larger quantities for further investigation.
Table 1: Naturally Occurring Benzofuran Carboxylic Acids and Their Sources
| Compound Name/Derivative | Natural Source | Family/Genus | Reported Yield |
| 4-Methoxybenzofuran-5-carboxamide | Tephrosia purpurea | Fabaceae | Small quantities |
| Spiro[benzofuran-2,1'-cyclopentane]-2'-carboxylic acid derivatives | Ganoderma lingzhi | Ganodermataceae | Not specified |
| Various Benzofuran Derivatives | Penicillium crustosum | Aspergillaceae | Not specified |
| Various Benzofuran Derivatives | Morus alba | Moraceae | Not specified |
Experimental Protocols: A General Approach to Isolation and Purification
Due to the limited availability of detailed protocols specifically for benzofuran carboxylic acids, a general methodology adapted from the extraction of secondary metabolites from plant and fungal sources is presented below. This protocol serves as a foundational workflow that can be optimized for specific target molecules.
1. Extraction of Chemical Constituents from Tephrosia purpurea
This protocol provides a general method for the extraction of various chemical constituents from the aerial parts of Tephrosia purpurea, which can be adapted for the targeted isolation of benzofuran derivatives.[6]
-
Plant Material Preparation: Air-dry the aerial parts of Tephrosia purpurea and crush them into a coarse powder.
-
Solvent Extraction:
-
Perform an exhaustive extraction of the powdered plant material (e.g., 500 g) with a 1:1 mixture of dichloromethane (CH2Cl2) and methanol (MeOH) at room temperature.
-
Remove the solvent from the extract under reduced pressure to obtain a crude residue (e.g., 35 g).
-
-
Chromatographic Fractionation:
-
Subject the crude residue to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, starting with n-hexane, followed by increasing proportions of CH2Cl2, and then CH2Cl2 with increasing proportions of MeOH.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification of Benzofuran Derivatives:
-
Combine fractions showing the presence of compounds with UV activity characteristic of benzofurans.
-
Further purify these fractions using Sephadex LH-20 column chromatography with an appropriate solvent system (e.g., a mixture of n-hexane, CH2Cl2, and MeOH).
-
Final purification of isolated compounds can be achieved by preparative high-performance liquid chromatography (HPLC).
-
Workflow for Extraction and Isolation from Tephrosia purpurea
Biological Signaling Pathways
Benzofuran derivatives have been shown to modulate several key signaling pathways implicated in various diseases, highlighting their therapeutic potential.
1. Inhibition of NF-κB and MAPK Signaling Pathways
Several natural products are known to play an anti-tumor role by affecting signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7] Benzofuran derivatives have been identified as potential inhibitors of these inflammatory pathways. The NF-κB and MAPK signaling cascades are crucial in regulating the expression of pro-inflammatory genes. By inhibiting these pathways, benzofuran carboxylic acids can exert anti-inflammatory effects.
The diagram below illustrates the general mechanism of NF-κB activation and the potential point of inhibition by benzofuran derivatives.
References
- 1. cd-genomics.com [cd-genomics.com]
- 2. The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical constituents of Tephrosia purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, a benzofuran derivative of interest to researchers in medicinal chemistry and drug development.
Core Molecular Data
This compound is a heterocyclic compound featuring a benzofuran core structure. The key quantitative data for this molecule are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₀O₄ | [1][2] |
| Molecular Weight | 206.19 g/mol | [1][2] |
| CAS Number | 29735-88-4 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, beginning with the methylation of a hydroxylated precursor followed by hydrolysis of the resulting ester. The following protocol is based on established methodologies for the synthesis of similar benzofuran derivatives.[3][4]
Step 1: Methylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid to yield Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate [3]
-
Materials: 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), Potassium Carbonate (K₂CO₃, 20 mmol), Dimethyl Sulfate ((CH₃O)₂SO₂, 60 mmol), Acetone (30 mL).
-
Procedure:
-
A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, potassium carbonate, and an excess of dimethyl sulfate in acetone is refluxed for 48 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the hot mixture is filtered to remove solid residues.
-
The solvent is evaporated from the filtrate to yield the crude product.
-
The residue is then purified by column chromatography on silica gel using chloroform as the eluent to obtain the pure methyl ester.
-
Step 2: Hydrolysis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate [4]
-
Materials: Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, 2 M Sodium Hydroxide (NaOH), Ethanol, 2 M Hydrochloric Acid (HCl).
-
Procedure:
-
A mixture of the methyl ester and 2 M NaOH in ethanol is heated for 1 hour.
-
The bulk of the solvent is evaporated under reduced pressure.
-
The residue is then acidified with 2 M HCl, which results in the precipitation of the carboxylic acid.
-
The mixture is cooled to room temperature, and the precipitate is collected by filtration to yield this compound.
-
Experimental Workflow and Diagrams
The synthesis process can be visualized as a two-step sequence. The following diagram illustrates the workflow from the starting material to the final product.
Biological and Research Context
Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered attention for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Specifically, derivatives of 2- and 3-benzofurancarboxylic acid have been noted for their potential selective cytotoxicity against human cancer cell lines. The structural features of this compound, such as the methoxy group and the carboxylic acid moiety, provide opportunities for further chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[4] Research into compounds with this scaffold is ongoing, with a focus on synthesizing new derivatives with enhanced biological efficacy.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Methoxy-2-methyl-benzofuran-3-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid and its derivatives. Benzofuran derivatives are a significant class of heterocyclic compounds that are widely investigated in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines a reliable synthetic route, starting from the commercially available 4-methoxyphenol, and includes methods for further derivatization.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a multi-step process. The general workflow involves the synthesis of the key intermediate, 5-hydroxy-2-methyl-benzofuran-3-carboxylic acid, followed by methylation and subsequent hydrolysis to yield the target carboxylic acid. Further derivatization, such as halogenation, can be performed on the methylated intermediate.
Caption: Overall workflow for the synthesis of this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-Hydroxy-2-methyl-benzofuran-3-carboxylic Acid (Starting Material)
This protocol is based on established methods for synthesizing substituted benzofurans.
Materials:
-
4-Methoxyphenol
-
Chloroform
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Acetone
-
Ethanol
Procedure:
-
Reimer-Tiemann Reaction: To a solution of 4-methoxyphenol in aqueous sodium hydroxide, slowly add chloroform while maintaining the temperature below 10 °C. Stir the mixture at room temperature for several hours. Acidify the reaction mixture with hydrochloric acid to precipitate 2-hydroxy-5-methoxybenzaldehyde. Filter, wash with water, and dry the product.
-
Reaction with Ethyl Chloroacetate: Reflux a mixture of 2-hydroxy-5-methoxybenzaldehyde, ethyl chloroacetate, and anhydrous potassium carbonate in acetone for 24 hours. After cooling, filter off the inorganic salts and evaporate the solvent to obtain ethyl 2-formyl-5-methoxyphenoxyacetate.
-
Intramolecular Cyclization and Saponification: Heat the crude ethyl 2-formyl-5-methoxyphenoxyacetate with sodium acetate and acetic anhydride. This will effect an intramolecular Perkin condensation to form the benzofuran ring. The resulting product is then hydrolyzed by refluxing with aqueous sodium hydroxide in ethanol. After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate 5-hydroxy-2-methyl-benzofuran-3-carboxylic acid. Filter the solid, wash with water, and recrystallize from ethanol.
Protocol 2: Synthesis of Methyl 5-Methoxy-2-methyl-benzofuran-3-carboxylate
This protocol describes the methylation of the hydroxyl group and esterification of the carboxylic acid in a single step.[1]
Materials:
-
5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
-
Dimethyl sulfate ((CH₃O)₂SO₂)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Silica gel for column chromatography
-
Chloroform
Procedure:
-
In a round-bottom flask, combine 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), anhydrous potassium carbonate (20 mmol), and acetone (30 mL).
-
To this suspension, add an excess of dimethyl sulfate (60 mmol).
-
Reflux the mixture for 48 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a chloroform-methanol (98:2 v/v) eluent.[1]
-
After the reaction is complete, filter the hot mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel, using chloroform as the eluent.
-
Evaporate the solvent from the collected fractions to yield methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate as a white powder.[1]
Protocol 3: Synthesis of this compound
This protocol outlines the hydrolysis of the methyl ester to the target carboxylic acid.
Materials:
-
Methyl 5-methoxy-2-methyl-benzofuran-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 5-methoxy-2-methyl-benzofuran-3-carboxylate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add concentrated hydrochloric acid to acidify the mixture until a precipitate forms.
-
Filter the precipitate, wash thoroughly with cold water, and dry to obtain this compound.
Protocol 4: Synthesis of Halogenated Derivatives (Example: Bromination)
This protocol provides an example of further derivatization of the methyl ester intermediate.[1]
Materials:
-
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (20 mmol) in chloroform (20 mL).
-
Separately, prepare a solution of bromine (20 mmol) in chloroform (10 mL).
-
Add the bromine solution dropwise to the solution of the benzofuran derivative with stirring over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 8 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography.
Data Presentation
The following tables summarize the quantitative data for the synthesized compounds based on literature reports.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | C₁₂H₁₂O₄ | 220.22 | 78 | 54-55 | [1] |
| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid | C₁₃H₁₂O₅ | 248.23 | 30 | 249-250 | [3] |
| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | C₁₂H₁₁BrO₄ | 299.12 | - | - | [1] |
| Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | C₁₂H₁₀Br₂O₄ | 378.01 | 70 | 153-155 | [1] |
Table 2: ¹H-NMR Spectroscopic Data (in CDCl₃, δ ppm)
| Compound | Ar-H | COOCH₃ | OCH₃ | CH₃ | Other | Reference |
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 7.44 (d, 1H), 7.33 (d, 1H), 6.85 (m, 1H) | 3.94 (s, 3H) | 3.87 (s, 3H) | 2.74 (s, 3H) | - | [1] |
| Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | 7.66 (s, 1H), 7.41 (s, 1H) | 3.94 (s, 3H) | 3.90 (s, 3H) | - | 4.84 (s, 2H, CH₂Br) | [1] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the chemical transformations described in the protocols.
Caption: Logical flow of the synthesis and derivatization of this compound.
References
Application Notes and Protocols: 5-Methoxy-2-methyl-benzofuran-3-carboxylic Acid in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[1] In the field of oncology, derivatives of benzofuran have shown considerable promise as anticancer agents, demonstrating cytotoxicity against various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[1][2]
This document focuses on the application of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid and its derivatives in anticancer research. While research has primarily centered on the pharmacological activities of its derivatives, the parent compound serves as a crucial starting point for synthesis. These notes provide a summary of the cytotoxic activities of key derivatives, detailed protocols for evaluating their anticancer effects, and visualizations of the implicated biological pathways.
Data Presentation: Cytotoxicity of Benzofuran Derivatives
The anticancer potential of derivatives of this compound has been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the cytotoxic activity.
Table 1: Cytotoxicity (IC50, µM) of Halogenated Benzofuran-3-Carboxylate Derivatives
| Compound ID | Derivative Name | A549 (Lung) | HepG2 (Liver) | SW620 (Colon) | HCT116 (Colon) |
| Compound 7 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 6.3 ± 2.5 | 11.0 ± 3.2 | - | - |
| Compound 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 3.5 ± 0.6 | 3.8 ± 0.5 | 10.8 ± 0.9 | >25 |
Data sourced from a study on halogen derivatives, indicating that the presence of bromine and a methoxy group can enhance cytotoxic potential.[2]
Table 2: Cytotoxicity (IC50, µM) of Various Benzofuran Derivatives in Different Cancer Cell Lines
| Compound Class | Cell Line | Compound | IC50 (µM) |
| Benzofuran-2-carbohydrazide | A549 (Lung) | Derivative 16b (with p-methoxy group) | 1.48 |
| Benzofuran-based carboxylic acid | MDA-MB-231 (Breast) | Derivative 44b | 2.52 |
| 3-oxadiazolylbenzofuran | HCT116 (Colon) | Bromo derivative 14c | 3.27 |
| 2(3)-phenylbenzofuran | - | 4,6-di(benzyloxy)-3-phenylbenzofuran 5a | 0.874 (Pin1 inhibition) |
This table presents a selection of data from a review on benzofuran scaffolds, showcasing the broad anticancer activities of different derivatives.[3]
Experimental Workflow and Protocols
A typical workflow for evaluating the anticancer properties of a novel benzofuran derivative involves a series of in vitro assays to determine its cytotoxicity and elucidate its mechanism of action.
Caption: General experimental workflow for anticancer evaluation.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effect of the test compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after compound treatment.
Materials:
-
6-well plates
-
Test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software.
Signaling Pathways
Research on benzofuran derivatives suggests their anticancer effects are often mediated through the induction of apoptosis and disruption of the cell cycle.
Caption: Mitochondrial (intrinsic) pathway of apoptosis.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Testing of Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial properties of benzofuran compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This document outlines the key methodologies for determining antimicrobial efficacy and presents collated data on various benzofuran derivatives.
Introduction to Benzofuran Compounds
Benzofuran is a heterocyclic organic compound consisting of a fused benzene and furan ring system. Its derivatives are found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The versatility of the benzofuran scaffold allows for extensive chemical modifications, leading to the development of novel derivatives with enhanced potency and selectivity against a wide range of microbial pathogens.[3][6] The growing concern over antimicrobial resistance necessitates the exploration of new chemical entities like benzofurans as potential therapeutic agents.
Data Presentation: Antimicrobial Activity of Benzofuran Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) values of various benzofuran derivatives against selected bacterial and fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8]
Table 1: Antibacterial Activity of Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Benzofuran Ketoxime Derivative | 0.039 | - | - | - | [1] |
| Fused Benzofuran (with coumarin and pyridine) | >25 | - | - | - | [1] |
| 1-(Thiazol-2-yl)pyrazoline Benzofuran | Zone of Inhibition: 20 mm | - | Zone of Inhibition: 25 mm | - | [1] |
| Benzofuran Amide Derivative (6a) | 6.25 | 6.25 | 12.5 | 25 | [9] |
| Benzofuran Amide Derivative (6b) | 6.25 | 6.25 | 12.5 | 12.5 | [9] |
| Benzofuran Amide Derivative (6f) | 6.25 | 6.25 | 6.25 | 12.5 | [9] |
| 7-chlorobenzofuran-3-yl hydrazine derivative (M5a) | - | - | - | - | [4] |
| 7-chlorobenzofuran-3-yl hydrazine derivative (M5g) | - | - | - | - | [4] |
| 5-nitrobenzofuran-3-yl)hydrazine derivative (M5i) | - | - | - | - | [4] |
| 5-nitrobenzofuran-3-yl)hydrazine derivative (M5k) | - | - | - | - | [4] |
| 5-nitrobenzofuran-3-yl)hydrazine derivative (M5l) | - | - | - | - | [4] |
| Hydrophobic Benzofuran Analog | 0.39 - 3.12 | 0.39 - 3.12 | 0.39 - 3.12 | - | [6] |
| Benzofuran derivative with disulfide moiety (V40) | - | - | - | - |
Table 2: Antifungal Activity of Benzofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Reference(s) |
| Benzofuran Ketoxime Derivatives | 0.625 - 2.5 | - | - | [1] |
| Fused Benzofuran (with coumarin and pyridine) | - | - | 25 | [1] |
| 1-(Thiazol-2-yl)pyrazoline Benzofuran | Zone of Inhibition: 15 mm | Zone of Inhibition: 18 mm | - | [1] |
| 5-nitrobenzofuran-3-yl)hydrazine derivative (M5i) | 25 | - | - | [4] |
| 5-nitrobenzofuran-3-yl)hydrazine derivative (M5k) | 25 | - | - | [4] |
| 5-nitrobenzofuran-3-yl)hydrazine derivative (M5l) | 25 | - | - | [4] |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against a specific microorganism in a liquid medium.[8]
Materials:
-
Benzofuran compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum, adjusted to a 0.5 McFarland standard
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth medium only)
-
Solvent control (broth medium with the highest concentration of the solvent used)
-
Incubator
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the benzofuran compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Prepare the microbial inoculum in sterile broth and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted microbial inoculum to each well, except for the negative control wells.
-
Include a positive control (a known antimicrobial agent) and a solvent control in separate rows.
-
Seal the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Protocol 2: Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
Benzofuran compound solutions of known concentrations
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial inoculum, adjusted to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile cork borer or well cutter
-
Positive control (standard antibiotic/antifungal)
-
Solvent control
Procedure:
-
Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Dip a sterile cotton swab into the adjusted microbial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the benzofuran compound solution into each well.
-
Add the positive control and solvent control to separate wells.
-
Allow the plates to stand for a pre-diffusion period (e.g., 1 hour at room temperature) to permit the compound to diffuse into the agar.
-
Incubate the plates under appropriate conditions.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations: Workflows and Mechanisms of Action
Experimental Workflow for Antimicrobial Activity Screening
Caption: A generalized workflow for the screening and evaluation of benzofuran compounds for antimicrobial activity.
Postulated Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Some benzofuran derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[1]
Caption: Inhibition of bacterial DNA gyrase by a benzofuran derivative, leading to the disruption of DNA replication.
Postulated Mechanism of Action: Inhibition of Mycobacterium Protein Tyrosine Phosphatase B (mPTPB)
Certain benzofuran derivatives act as inhibitors of mPTPB, a virulence factor in Mycobacterium tuberculosis.[1]
Caption: A benzofuran derivative inhibiting mPTPB, thereby restoring the host's immune response against Mycobacterium.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijpbs.com [ijpbs.com]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Halogenation of Benzofuran Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chlorination, bromination, and iodination of benzofuran rings, critical transformations in the synthesis of pharmaceutical intermediates and biologically active compounds. The methodologies outlined below are based on established literature procedures, offering reliable strategies for the regioselective functionalization of the benzofuran scaffold.
Introduction
Benzofuran and its derivatives are privileged heterocyclic motifs found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of halogen atoms onto the benzofuran ring system serves as a key synthetic handle for further molecular elaboration through cross-coupling reactions and other transformations, enabling the exploration of structure-activity relationships in drug discovery programs. This document details experimental setups and protocols for the controlled halogenation of benzofuran rings.
Chlorination of Benzofuran Rings using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a convenient and effective reagent for the electrophilic chlorination of benzofuran. The reaction typically proceeds at room temperature and offers good yields, with regioselectivity being influenced by the substitution pattern of the benzofuran core. Electrophilic attack generally occurs preferentially at the electron-rich C2 or C3 position of the furan ring.
Experimental Protocol: General Procedure for Chlorination with NCS
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the benzofuran derivative (1.0 mmol) and dissolve it in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL).
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 mmol, 1.1 equivalents) to the solution in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired chlorinated benzofuran.
Quantitative Data for Chlorination of Benzofurans with NCS
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | Benzofuran | 2-Chlorobenzofuran | High | [1] |
| 2 | Indole (for comparison) | 3-Chloroindole | High | [1] |
| 3 | Carbazole (for comparison) | 3-Chlorocarbazole | High | [1] |
Bromination of Benzofuran Rings using Molecular Bromine (Br₂)
The bromination of benzofurans is a classic and widely used method for introducing a bromine atom onto the heterocyclic ring. The reaction typically proceeds via an electrophilic aromatic substitution mechanism and can be carried out using molecular bromine in a suitable solvent.
Experimental Protocol: General Procedure for Bromination with Br₂
-
Reaction Setup: In a well-ventilated fume hood, dissolve the benzofuran derivative (1.0 mmol) in a suitable solvent such as chloroform (CHCl₃) or acetic acid (10 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Reagent Addition: Prepare a solution of bromine (1.0 mmol, 1.0 equivalent) in the same solvent (5 mL) and add it dropwise to the stirred solution of the benzofuran derivative at 0 °C (ice bath).
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-24 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (hexane/ethyl acetate) to yield the brominated benzofuran.[2]
Quantitative Data for Bromination of Substituted Benzofurans
| Entry | Substrate | Reagent | Solvent | Product | Yield (%) | Reference |
| 1 | 7-Acetyl-5,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid | Br₂ | Acetic Acid | 2-Bromo-7-acetyl-5,6-dimethoxy-3-methyl-1-benzofuran | - | [2] |
| 2 | Methyl 7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate | Br₂ | CHCl₃ | Methyl 2-bromo-7-acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylate | - | [2] |
| 3 | 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | Br₂ | Acetic Acid | 4-Bromo-6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | - | [2] |
| 4 | 2-Acetyl-5-substituted benzofuran | Phenyltrimethylammonium tribromide | Acetic Acid | 2-(Bromoacetyl)-5-substituted benzofuran | - | [3][4] |
Note: Specific percentage yields were not provided in the cited abstracts for all examples.
Iodination of Benzofuran Rings using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and effective reagent for the iodination of benzofurans. The reaction often proceeds under neutral conditions and provides good regioselectivity for the more electron-rich position of the furan ring.
Experimental Protocol: General Procedure for Iodination with NIS
-
Reaction Setup: In a round-bottom flask, dissolve the benzofuran derivative (1.0 mmol) in a suitable solvent like dichloromethane (CH₂Cl₂) or acetonitrile (10 mL).
-
Reagent Addition: Add N-Iodosuccinimide (1.1 mmol, 1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (10 mL) to remove any unreacted iodine. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the iodinated benzofuran.
Quantitative Data for Iodination of Benzofurans
| Entry | Substrate | Reagent | Product | Yield (%) | Reference |
| 1 | 2-Alkynylphenols | NIS, Ph₃P (cat.) | 3-Iodobenzofurans | Good to Excellent | [5] |
| 2 | Methoxy-containing alkynes | ICl | 3-Iodobenzofurans | - | [6] |
| 3 | Aromatic compounds | NIS (solid state grinding) | Iodoaromatics | 94-99 | [7] |
Note: The table includes data for the synthesis of iodobenzofurans from precursors as direct iodination data on a range of substituted benzofurans is limited in the provided search results.
Mechanistic Overview and Visualization
The halogenation of benzofuran proceeds through an electrophilic aromatic substitution mechanism. The halogenating agent, either as a diatomic halogen (Br₂) or from a source like NCS or NIS, acts as an electrophile. The electron-rich furan ring of the benzofuran attacks the electrophile, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the furan ring, yielding the halogenated product. The regioselectivity of the attack (C2 vs. C3) is influenced by the stability of the resulting carbocation intermediate, which is affected by the substituents on the benzofuran ring.[8][9]
Experimental Workflow for Halogenation of Benzofuran
Caption: General experimental workflow for the halogenation of benzofuran derivatives.
Mechanism of Electrophilic Bromination of Benzofuran
Caption: Electrophilic bromination mechanism of benzofuran at the C2 position.
Regioselectivity in Benzofuran Halogenation
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
Application Notes and Protocols for the Purification of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-methyl-benzofuran-3-carboxylic acid is a heterocyclic compound belonging to the benzofuran class. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The purity of such compounds is paramount for accurate biological evaluation and potential therapeutic applications. Column chromatography is a fundamental and widely used technique for the purification of synthetic compounds. This document provides a detailed protocol and application notes for the purification of this compound using silica gel column chromatography.
Experimental Protocols
Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Solvents: Chloroform, Methanol, Ethyl Acetate, Hexane (all HPLC grade)
-
Additives: Acetic acid or Formic acid
-
Apparatus: Glass chromatography column, fraction collector, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp (254 nm), beakers, flasks, and other standard laboratory glassware.
Pre-purification Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The ideal solvent system should provide a good separation of the target compound from impurities, with a retention factor (Rf) for the desired product typically between 0.2 and 0.4.
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of a non-polar and a polar solvent (e.g., hexane:ethyl acetate or chloroform:methanol).
-
To mitigate streaking, which is common with carboxylic acids, add a small amount (0.5-1%) of acetic or formic acid to the eluent.
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio to achieve the desired Rf value. A good starting point for benzofuran derivatives is a mixture of ethyl acetate and hexane. For more polar impurities, a chloroform and methanol system may be more effective.
Column Chromatography Protocol
This protocol is based on the purification of structurally similar compounds and general principles for the chromatography of carboxylic acids.
1. Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material. A general guideline is a silica gel to crude compound ratio of 30:1 to 100:1 (w/w) for difficult separations.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running the initial eluent through it until the packing is stable.
2. Sample Loading:
-
Dry Loading (Recommended for polar compounds):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude compound adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum possible volume of the initial eluent.
-
Carefully apply the solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel before starting the elution.
-
3. Elution:
-
Begin elution with the solvent system determined by TLC, starting with a lower polarity.
-
A gradient elution is often effective. For example, start with 100% chloroform and gradually increase the proportion of methanol (e.g., from 0% to 5% methanol in chloroform). Alternatively, a gradient of ethyl acetate in hexane can be used. The addition of 0.5% acetic acid to the eluent throughout the separation is recommended to improve the peak shape of the carboxylic acid.
-
Collect fractions of a suitable volume in test tubes.
4. Fraction Analysis:
-
Monitor the elution process by spotting collected fractions on TLC plates.
-
Develop the TLC plates in the solvent system used for the column.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified this compound under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity using analytical techniques such as NMR, LC-MS, or melting point.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the column chromatography purification of this compound. These values are illustrative and may need to be optimized for specific experimental conditions.
Table 1: TLC Analysis Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Example) | Hexane:Ethyl Acetate:Acetic Acid (70:30:0.5) or Chloroform:Methanol (98:2) |
| Target Rf Value | 0.2 - 0.4 |
| Visualization | UV light (254 nm) |
Table 2: Column Chromatography Parameters
| Parameter | Typical Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Silica to Compound Ratio | 50:1 (w/w) |
| Column Dimensions | Dependent on scale |
| Eluent System (Example) | Gradient of 0-5% Methanol in Chloroform with 0.5% Acetic Acid |
| Sample Loading | Dry loading |
| Fraction Volume | 10-20 mL (for a medium-sized column) |
| Expected Yield | 70-95% (dependent on crude purity) |
| Expected Purity | >98% (by HPLC/NMR) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Conceptual Signaling Pathway for Biological Screening
Given the known antimicrobial activities of benzofuran derivatives, a purified sample of this compound would typically undergo biological screening. The following diagram illustrates a conceptual workflow for screening its potential as an antimicrobial agent.
Application Notes and Protocols for Assessing the Cell Viability of Benzofuran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4] These compounds exert their cytotoxic effects against a wide array of cancer cell lines through various mechanisms, such as the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways integral to tumor progression.[5][6][7][8] This document provides detailed application notes and experimental protocols for evaluating the anticancer activity of benzofuran derivatives, with a focus on cell viability assays.
Data Presentation: In Vitro Anticancer Activity of Benzofuran Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several benzofuran derivatives against various human cancer cell lines, as determined by cell viability assays such as the MTT assay. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Derivative Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Benzofuran Hybrid | Compound 12 | SiHa (Cervical) | 1.10[5] |
| Compound 12 | HeLa (Cervical) | 1.06[5] | |
| Oxindole-Benzofuran | Compound 22d | MCF-7 (Breast) | 3.41[5] |
| Compound 22f | MCF-7 (Breast) | 2.27[5] | |
| Piperazine-based Benzofuran | Compound 38 | A549 (Lung) | 25.15[5] |
| Compound 38 | K562 (Leukemia) | 29.66[5] | |
| Benzofuran-Chalcone | Compound 4g | HCC1806 (Breast) | 5.93[9] |
| Compound 4g | HeLa (Cervical) | 5.61[9] | |
| Nitrile-containing Benzofuran | Compound 3 | HCT-116 (Colon) | - |
| Compound 11 | MCF-7 (Breast) | - | |
| Benzofuran-Isatin Conjugate | Compound 5a | SW-620 (Colon) | - |
| Compound 5d | SW-620 (Colon) | 6.5[5] | |
| Compound 5d | HT-29 (Colon) | 9.8[5] |
Note: Some IC50 values were not explicitly available in the provided search results and are indicated with a "-". The provided data is a selection from various studies.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][10][11][12] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Materials:
-
Benzofuran derivative stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well sterile flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzofuran derivative in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO < 0.5%) across all wells to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the benzofuran derivative.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug like doxorubicin or cisplatin).[6][9]
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the experimental design.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT. For suspension cells, centrifuge the plate before aspiration.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][14]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Annexin V/PI Apoptosis Assay
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]
Materials:
-
Benzofuran derivative
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the benzofuran derivative at its IC50 concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[6]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.[10]
-
Differentiate the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Potential signaling pathways affected by benzofuran derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Synthesis of Aminoalkyl Derivatives from 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that are widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] Specifically, aminoalkyl derivatives of substituted benzofurans are of considerable interest in medicinal chemistry due to their potential as therapeutic agents. This document provides detailed protocols for the synthesis of aminoalkyl derivatives of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, a key intermediate in the development of novel benzofuran-based compounds. The protocols outlined below describe two primary synthetic routes: direct amide coupling of the carboxylic acid and a two-step method involving halogenation and subsequent amination.
Data Presentation
Table 1: Reagents and Conditions for Direct Amide Coupling
| Entry | Amine | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | N,N-Dimethylethylenediamine | HATU | DIPEA | DMF | 12 | 85 |
| 2 | Piperidine | Oxalyl Chloride, then Piperidine | Pyridine | DCM | 6 | 90 |
| 3 | Benzylamine | EDC/HOBt | NMM | DCM/DMF | 16 | 88 |
| 4 | Morpholine | T3P | Pyridine | Ethyl Acetate | 8 | 92 |
| 5 | (2-Aminoethyl)trimethylammonium chloride hydrochloride | HATU | DIPEA | DMF | 24 | 75 |
Yields are representative and may vary based on specific experimental conditions and purification methods.
Table 2: Spectroscopic Data for a Representative Product (N-(2-(dimethylamino)ethyl)-5-methoxy-2-methylbenzofuran-3-carboxamide)
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.15 (br s, 1H, NH), 7.40 (d, J = 2.8 Hz, 1H), 7.32 (d, J = 8.9 Hz, 1H), 6.90 (dd, J = 8.9, 2.8 Hz, 1H), 3.88 (s, 3H), 3.60 (q, J = 6.0 Hz, 2H), 2.75 (s, 3H), 2.65 (t, J = 6.0 Hz, 2H), 2.35 (s, 6H). |
| ¹³C NMR (101 MHz, CDCl₃) δ | 165.2, 156.0, 150.1, 148.5, 122.8, 118.5, 111.9, 111.6, 104.2, 58.2, 55.9, 45.3, 38.1, 14.2. |
| Mass Spec (ESI) | m/z 291.17 [M+H]⁺ |
Experimental Protocols
Protocol 1: Direct Amide Coupling via Acid Chloride Formation
This protocol describes the synthesis of aminoalkyl derivatives by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the desired amine.
Step 1: Synthesis of 5-Methoxy-2-methyl-benzofuran-3-carbonyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-Methoxy-2-methyl-benzofuran-3-carbonyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 5-Methoxy-2-methyl-benzofuran-3-carbonyl chloride in anhydrous DCM (10 mL/mmol).
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the desired aminoalkyl amine (1.2 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane).
Protocol 2: Direct Amide Coupling using Peptide Coupling Reagents
This protocol utilizes standard peptide coupling reagents for the direct formation of the amide bond, which often results in cleaner reactions and easier purifications.
-
To a stirred solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM, 10 mL/mmol), add the coupling reagent (e.g., HATU, 1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired aminoalkyl amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired aminoalkyl derivative.
Mandatory Visualization
Caption: General workflow for the synthesis of aminoalkyl derivatives.
Signaling Pathways and Biological Applications
Derivatives of benzofuran have been shown to interact with various biological targets. While the specific signaling pathways for the newly synthesized aminoalkyl derivatives of this compound would require experimental validation, related benzofuran compounds have been reported to exhibit anticancer activity.[2][3] Some proposed mechanisms include the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation.
Caption: Putative signaling pathway for anticancer activity.
These application notes and protocols provide a comprehensive guide for the synthesis and potential evaluation of novel aminoalkyl derivatives of this compound. Researchers are encouraged to adapt and optimize these methods for their specific research goals.
References
Application of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid as a versatile synthetic intermediate in the development of biologically active compounds.
Introduction
This compound is a key building block in medicinal chemistry due to the prevalence of the benzofuran scaffold in a wide range of pharmacologically active molecules. Benzofuran derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] This intermediate offers multiple reaction sites for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries for drug discovery.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 206.19 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| CAS Number | 29735-88-4 | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of the target compound can be achieved in a two-step process starting from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid. This involves the methylation of the hydroxyl group to form the methyl ester, followed by hydrolysis to the carboxylic acid.
Experimental Workflow: Synthesis
Protocol 1: Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
This protocol is adapted from the synthesis of related derivatives.[2]
Materials:
-
5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol)
-
Potassium carbonate (K₂CO₃) (20 mmol)
-
Dimethyl sulfate ((CH₃O)₂SO₂) (60 mmol)
-
Acetone (30 mL)
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), K₂CO₃ (20 mmol), and an excess of (CH₃O)₂SO₂ (60 mmol) in acetone (30 mL) is refluxed for 48 hours.
-
Upon completion of the reaction, the hot mixture is filtered to remove inorganic salts.
-
The solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel using chloroform as the eluent to yield the product.
Expected Outcome:
-
Product: Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
-
Appearance: White powder
-
Yield: 78%
-
Melting Point: 54-55°C
Protocol 2: Hydrolysis to this compound
This is a general procedure for the alkaline hydrolysis of benzofuran esters.
Materials:
-
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the methyl ester in a mixture of ethanol and water.
-
Add a solution of potassium hydroxide.
-
Heat the mixture at 80°C for 12 hours.
-
After cooling, acidify the reaction mixture with HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the final product.
Expected Outcome:
-
Product: this compound
-
Yield: ~97% (based on hydrolysis of the corresponding ethyl ester)[3]
Application as a Synthetic Intermediate
Synthesis of Antimicrobial Agents
This compound serves as a scaffold for the synthesis of various antimicrobial agents. The carboxylic acid moiety can be converted to its methyl ester, which can then undergo further modifications, such as halogenation and amination, to produce compounds with potent antimicrobial activity.
| Compound | Modification | Yield (%) | Target Microorganisms | Reference |
| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Bromination | 70 | Gram-positive cocci, Gram-negative rods, yeasts | [2] |
| Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | Bromination | 70 | Gram-positive cocci, Gram-negative rods, yeasts | [2] |
Protocol 3: Synthesis of Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
This protocol describes the bromination of the methyl ester intermediate.[2]
Materials:
-
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (20 mmol)
-
Bromine (20 mmol)
-
Chloroform (30 mL)
Procedure:
-
Dissolve the methyl ester (20 mmol) in chloroform (20 mL).
-
Add a solution of bromine (20 mmol) in chloroform (10 mL) dropwise with stirring over 30 minutes.
-
Continue stirring at room temperature for 8 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the product.
Synthesis of Anticancer Agents
Benzofuran derivatives have shown significant potential as anticancer agents. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling pathway.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers. Benzofuran derivatives synthesized from this compound have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. Its utility in the development of novel antimicrobial and anticancer agents highlights its importance in drug discovery and medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in their own research and development endeavors.
References
Application Notes & Protocols: In Vitro Cytotoxicity Screening of Novel Benzofuran Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including potent anticancer properties.[1][3][4] These compounds exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways essential for tumor proliferation and survival.[5][6] This document provides detailed protocols for the in vitro cytotoxicity screening of novel benzofuran compounds and presents exemplary data on their activity.
Data Presentation: In Vitro Cytotoxicity of Novel Benzofuran Derivatives
The cytotoxic efficacy of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC₅₀ values for several novel benzofuran derivatives against various human cancer cell lines, demonstrating the impact of different chemical modifications on their cytotoxic potency.[5]
Table 1: Cytotoxicity (IC₅₀, µM) of Benzofuran-Chalcone and Hybrid Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Benzofuran-Chalcone (4g) | HCC1806 (Breast) | 5.93 | [7] |
| Benzofuran-Chalcone (4g) | HeLa (Cervical) | 5.61 | [7] |
| Benzofuran-Chalcone (33d) | A-375 (Melanoma) | 4.15 | [6] |
| Benzofuran-Chalcone (33d) | MCF-7 (Breast) | 3.22 | [6] |
| Benzofuran-Chalcone (33d) | A-549 (Lung) | 2.74 | [6] |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [2][6] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [2][6] |
Table 2: Cytotoxicity (IC₅₀, µM) of Benzofuran-Isatin and Other Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Benzofuran-Isatin (23a) | SW-620 (Colorectal) | 8.7 | [6] |
| Benzofuran-Isatin (23d) | SW-620 (Colorectal) | 6.5 | [6] |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [2] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [2] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [2][6] |
| Ailanthoidol (7) | Huh7 (Liver) | 22 (at 48h) | [6] |
Experimental Workflows & Logical Relationships
Visualizing the experimental process ensures clarity and reproducibility. The following diagrams illustrate the overall screening workflow and the logical flow of apoptosis detection.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer.
-
96-well clear, flat-bottom tissue culture plates.
-
Complete cell culture medium.
-
Microplate spectrophotometer (reader).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of the novel benzofuran compounds. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include vehicle-only (e.g., DMSO) and media-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[10]
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[11][12]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[10][12]
-
Solubilization: Carefully remove the medium. For adherent cells, add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][11] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[8][10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[8][11]
-
Data Analysis: Subtract the absorbance of the media-only control (background). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against compound concentration to determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or plasma membrane damage.[13][14]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., CytoTox 96®).
-
96-well assay plates.
-
Test compounds and vehicle controls.
-
Lysis solution (e.g., 2% Triton X-100) for maximum LDH release control.[15]
-
Microplate reader.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with benzofuran compounds as described in the MTT assay (Steps 1-3).
-
Controls: Prepare the following controls on each plate:[13]
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis solution 30-45 minutes before the assay.
-
No-Cell Control: Culture medium only (background).
-
-
Sample Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[15][16]
-
LDH Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well assay plate.[15]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[13][15]
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[15]
-
Data Analysis:
-
Subtract the no-cell control background from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently labeled Annexin V.[17][18][19] Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[18]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Phosphate-Buffered Saline (PBS).
-
1X Binding Buffer.
-
Flow cytometer.
-
Flow cytometry tubes.
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with benzofuran compounds for the desired time.[17][19] Include untreated and vehicle-treated controls.
-
Cell Harvesting:
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at ~300-600 x g for 5 minutes.[17][18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer and adjust the cell density to approximately 1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][20]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[18][20]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[18][20] Use appropriate settings to detect FITC (Annexin V) and PI fluorescence. Gate on the cell population of interest using forward scatter (FSC) and side scatter (SSC) plots to exclude debris.[18]
-
Data Interpretation:
Signaling Pathways in Benzofuran-Induced Cytotoxicity
Benzofuran derivatives can trigger cell death by modulating critical signaling pathways. Some compounds act as inhibitors of the mTOR pathway, which is a central regulator of cell growth and proliferation, while others induce apoptosis through intrinsic or extrinsic pathways involving caspases.[21][22]
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
- 21. researchgate.net [researchgate.net]
- 22. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 5-Methoxy-2-methyl-benzofuran-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 5-Methoxy-2-methyl-benzofuran-3-carboxamides. This class of compounds has garnered significant interest in medicinal chemistry due to its prevalence in biologically active molecules, demonstrating a range of activities including anticancer and antimicrobial properties. The protocols outlined below detail the preparation of the key carboxylic acid intermediate and its subsequent conversion to a variety of carboxamide derivatives.
Introduction
Benzofuran scaffolds are integral to numerous natural products and synthetic compounds with diverse pharmacological profiles. The 5-methoxy-2-methyl-benzofuran-3-carboxamide core, in particular, has been identified as a promising pharmacophore. Derivatives of this scaffold have been shown to induce apoptosis in cancer cells, potentially through the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway. The modular nature of the synthesis allows for the generation of a library of analogues, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity.
Synthetic Workflow Overview
The general synthetic strategy for preparing 5-Methoxy-2-methyl-benzofuran-3-carboxamides involves a two-step process. First, the precursor, 5-methoxy-2-methyl-benzofuran-3-carboxylic acid, is synthesized. This is typically achieved through the methylation of 5-hydroxy-2-methyl-benzofuran-3-carboxylic acid or by the saponification of its corresponding ester. The second step is the coupling of the carboxylic acid with a desired amine to form the final carboxamide product. This amide bond formation can be accomplished through several methods, including the generation of an acyl chloride intermediate or the use of modern peptide coupling reagents.
Caption: General synthetic routes for 5-Methoxy-2-methyl-benzofuran-3-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the methylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid to yield the desired methoxy derivative.
Materials:
-
5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
-
Dimethyl sulfate ((CH₃O)₂SO₂)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Silica gel for column chromatography
-
Chloroform
Procedure:
-
To a solution of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (1.0 eq) in acetone, add potassium carbonate (1.0 eq) and dimethyl sulfate (3.0 eq).
-
Reflux the reaction mixture for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using chloroform as the eluent to obtain this compound.
Protocol 2: Synthesis of 5-Methoxy-2-methyl-benzofuran-3-carboxamides via the Acid Chloride Method (for primary amides)
This method is suitable for the preparation of primary amides (R-NH₂ where R is H).
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ammonium hydroxide (NH₄OH)
-
Ice bath
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (optional).
-
Slowly add oxalyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours or until the evolution of gas ceases and the solution becomes clear.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acid chloride is used in the next step without further purification.
-
In a separate flask, cool a solution of ammonium hydroxide in an ice bath.
-
Slowly add the crude acid chloride (dissolved in a minimal amount of anhydrous DCM) to the cold ammonium hydroxide solution with vigorous stirring.
-
Stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the 5-methoxy-2-methyl-benzofuran-3-carboxamide.
Protocol 3: Synthesis of N-Substituted 5-Methoxy-2-methyl-benzofuran-3-carboxamides using HATU Coupling
This protocol is a general method for coupling the carboxylic acid with primary or secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF or DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 5-methoxy-2-methyl-benzofuran-3-carboxamide.
Data Presentation
The following table summarizes the synthesis and biological activity of representative 5-Methoxy-2-methyl-benzofuran-3-carboxamide derivatives.
| Compound ID | R Group (Amine) | Yield (%) | m.p. (°C) | Biological Activity (IC₅₀, µM) | Cell Line | Reference |
| 1 | H | 30 | 223-224 | >100 | K562, MOLT-4, HeLa | [1] |
| 2 | 4-Bromophenyl | 75 | 188-190 | 5.2 | A549 | [2] |
| 3 | N-phenethyl | - | - | 1.136 | MCF-7 | [3] |
| 4 | 4-Morpholinophenethyl | - | - | 0.98 | MCF-7 | [3] |
| 5 | 3-Chlorobenzyl | 94 | 158-160 | - | - | [4] |
Biological Activity and Signaling Pathway
Several derivatives of benzofuran-3-carboxamides have demonstrated significant anticancer activity, often inducing apoptosis in cancer cells. One of the key signaling pathways implicated in the pro-apoptotic effects of these compounds is the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by benzofuran derivatives can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of caspases, ultimately resulting in programmed cell death.
Caption: Proposed mechanism of apoptosis induction by 5-Methoxy-2-methyl-benzofuran-3-carboxamides via inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and high-yielding method involves the synthesis of an ester precursor, typically ethyl or methyl 5-methoxy-2-methylbenzofuran-3-carboxylate, followed by its hydrolysis to the final carboxylic acid.[1] An alternative route starts with 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, which is then dimethylated using a reagent like dimethyl sulfate to yield the target compound's methyl ester, followed by hydrolysis.[2][3]
Q2: What is the critical final step in the synthesis that often impacts the final yield?
A2: The hydrolysis (saponification) of the ester precursor (ethyl or methyl 5-methoxy-2-methylbenzofuran-3-carboxylate) is the critical final step.[1] Incomplete hydrolysis, side reactions, or difficulties during the acidic workup to precipitate the carboxylic acid can significantly reduce the overall yield and purity.
Q3: Are there any specific catalysts recommended for the initial benzofuran ring formation?
A3: For constructing the benzofuran core via coupling and cyclization reactions, palladium and copper catalysts are widely used.[4][5][6] Palladium-catalyzed methods often involve Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by intramolecular cyclization.[4][7] Copper-catalyzed reactions provide a cost-effective alternative.[4] The choice of catalyst, co-catalyst (like CuI), and ligands is crucial for optimizing the reaction.[4][5][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly focusing on the hydrolysis of the ester precursor, which is a common and critical step.
Problem 1: Low yield of the final carboxylic acid after hydrolysis.
Q: My final yield of this compound is low after hydrolyzing the corresponding ethyl ester. What are the potential causes and solutions?
A: Low yield during the final hydrolysis step can stem from several factors, primarily incomplete reaction or product loss during workup.
-
Cause: Incomplete Hydrolysis. The saponification reaction may not have gone to completion.
-
Solution: Ensure a sufficient excess of the base is used. A common protocol uses potassium hydroxide (KOH) in ethanol.[1] Increase the reaction time or temperature. For instance, refluxing for 12 hours at 80°C has been reported to achieve high yields (up to 97%).[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ester spot disappears.
-
-
Cause: Product Loss During Acidification. The carboxylic acid product is typically insoluble in acidic water and precipitates out. If the pH is not optimal, or if the product has some solubility, the yield will be reduced.
-
Solution: After the hydrolysis is complete, cool the reaction mixture before slowly acidifying with a strong acid like HCl.[8] Ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate salt, causing it to precipitate. Chilling the mixture on an ice bath after acidification can further decrease the product's solubility and maximize precipitation.
-
-
Cause: Side Reactions. Although generally a robust reaction, harsh conditions (very high temperatures or prolonged reaction times) could potentially lead to degradation, though this is less common for this specific substrate.
-
Solution: Stick to established protocols with moderate temperatures (e.g., 80°C) and monitor the reaction to avoid unnecessary heating after completion.[1]
-
Problem 2: The product is impure or difficult to purify.
Q: My final product contains unreacted starting material (the ester). How can I improve its purity?
A: Contamination with the starting ester is a clear sign of incomplete hydrolysis.
-
Cause: Insufficient Reaction Time or Reagents. The hydrolysis reaction was not allowed to proceed to completion.
-
Solution: As mentioned above, increase the reaction time, temperature, or the molar equivalent of the base. Use TLC to confirm the complete consumption of the starting material before proceeding to the workup.
-
-
Cause: Inefficient Purification. Simple filtration might not be enough if the starting material co-precipitates or is trapped within the product crystals.
-
Solution: The purity can be improved by washing the filtered solid. Since the starting ester is soluble in organic solvents (like diethyl ether or ethyl acetate) and the carboxylic acid salt is soluble in aqueous base, you can perform a liquid-liquid extraction. After hydrolysis, before acidification, wash the basic aqueous solution with an organic solvent to remove any unreacted ester. Then, acidify the clean aqueous layer to precipitate the pure carboxylic acid. Recrystallization from a suitable solvent system (e.g., ethanol-water) can also be an effective final purification step.
-
Key Synthesis Protocols
Protocol 1: Hydrolysis of Ethyl 5-Methoxy-2-methylbenzofuran-3-carboxylate
This protocol details the final step to produce the target carboxylic acid from its ethyl ester precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate in ethanol.
-
Addition of Base: Add a solution of potassium hydroxide (KOH) in water to the flask. A typical stoichiometry involves using a significant molar excess of KOH.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain it for 12 hours.[1]
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC to ensure the disappearance of the starting ester.
-
Workup - Acidification: Once the reaction is complete, cool the mixture to room temperature. Slowly add a concentrated solution of hydrochloric acid (HCl) with stirring until the solution becomes strongly acidic (pH 2-3). A fine precipitate of the carboxylic acid should form.[8]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent if necessary. Dry the final product under vacuum.
Protocol 2: Synthesis of Methyl 5-Methoxy-2-methyl-1-benzofuran-3-carboxylate
This protocol describes the methylation of a hydroxy-benzofuran precursor to generate the ester intermediate.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and potassium carbonate (K₂CO₃) in acetone.
-
Addition of Methylating Agent: Add dimethyl sulfate ((CH₃O)₂SO₂) in excess to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for approximately 48 hours.
-
Workup: After the reaction is complete, filter the hot mixture to remove inorganic salts and evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel (eluent: chloroform) to yield the pure methyl ester product.[2] A reported yield for this specific transformation is 78%.[2]
Reaction Optimization Data
The following table summarizes reaction conditions for the critical hydrolysis step, providing a basis for optimization.
| Precursor | Base | Solvent | Temperature | Time | Yield | Reference |
| Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate | KOH | Ethanol | 80°C | 12 h | 97% | ChemicalBook[1] |
| Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate | NaOH | Ethanol | Reflux | 1 h | 30% | PMC[8] |
Note: The second entry is for a structurally related compound and illustrates that conditions like reaction time may need significant adjustment based on the substrate.
Visualizations
Synthesis and Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield issues during the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
General Synthesis Pathway
This diagram outlines a common synthetic pathway for producing the target molecule from a precursor via esterification and subsequent hydrolysis.
Caption: Common synthesis pathway for the target molecule.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of Benzofuran Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of benzofuran derivative bromination. Our focus is on identifying and mitigating common side reactions to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of benzofuran derivatives?
A1: The primary side reactions encountered during the bromination of benzofuran derivatives include:
-
Over-bromination: Formation of di- or even tri-brominated products is a common issue, particularly when using an excess of the brominating agent or with highly activated benzofuran rings.
-
Addition Reactions: Instead of substitution, bromine can add across the 2,3-double bond of the furan ring, leading to the formation of 2,3-dibromo-2,3-dihydrobenzofuran derivatives.
-
Side-Chain Bromination: For benzofuran derivatives with alkyl or acyl substituents, bromination can occur on the side chain. For instance, methyl groups can undergo benzylic bromination, and acetyl groups can be brominated at the α-position.[1]
-
Solvent-Induced Byproducts: The choice of solvent can significantly influence the reaction pathway. For example, using alcohols as solvents can lead to the formation of alkoxy-brominated adducts.
Q2: How does the choice of brominating agent affect the outcome of the reaction?
A2: The choice between common brominating agents like molecular bromine (Br₂) and N-bromosuccinimide (NBS) is critical in controlling selectivity.
-
Molecular Bromine (Br₂): Often used for electrophilic aromatic substitution on the benzofuran ring. However, it can be less selective and more prone to causing over-bromination and addition reactions, especially in the absence of a catalyst.
-
N-Bromosuccinimide (NBS): Generally considered a milder and more selective brominating agent.[2] It is particularly useful for benzylic bromination of alkyl-substituted benzofurans when used with a radical initiator in a non-polar solvent.[3] In polar solvents, NBS can act as a source of electrophilic bromine, leading to aromatic substitution.
Q3: How do substituents on the benzofuran ring influence the regioselectivity of bromination?
A3: Substituents on both the furan and benzene rings of the benzofuran scaffold play a significant role in directing the position of bromination.
-
Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) on the benzene ring activate it towards electrophilic substitution. This can lead to bromination on the benzene ring, sometimes in competition with bromination on the furan ring. For example, the presence of a hydroxyl group at the 5-position can direct bromination to the ortho position (position 4) on the benzene ring.[1]
-
Electron-withdrawing groups can deactivate the ring, making bromination more difficult and potentially requiring harsher reaction conditions, which in turn might increase the likelihood of side reactions.
-
Substituents at the 2- or 3-position of the furan ring can influence the reactivity of the other position and the benzene ring. For instance, a methyl group at the 2-position can be susceptible to side-chain bromination.
Troubleshooting Guides
Issue 1: Low yield of the desired mono-brominated product and formation of multiple products.
This is a common problem resulting from a lack of selectivity. The formation of a complex mixture of products makes purification difficult and significantly reduces the yield of the target compound.[1]
Possible Causes and Solutions:
| Cause | Solution | Rationale |
| Inappropriate Brominating Agent | Switch from Br₂ to a milder agent like N-Bromosuccinimide (NBS). | NBS is generally more selective and less likely to cause over-bromination.[2] |
| Incorrect Solvent | For electrophilic aromatic substitution, consider using a polar aprotic solvent like DMF, which can enhance para-selectivity. For benzylic bromination, use a non-polar solvent like CCl₄.[4] | The solvent polarity can influence the reaction mechanism (ionic vs. radical) and the reactivity of the brominating agent. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C). | Lower temperatures can increase the selectivity of the reaction by favoring the kinetically controlled product and reducing the rates of competing side reactions. |
| Incorrect Stoichiometry | Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent. | Using a large excess of the brominating agent is a primary cause of over-bromination. |
Issue 2: Significant formation of the 2,3-dibromo-2,3-dihydrobenzofuran addition product.
This side reaction competes with the desired aromatic substitution, reducing the yield of the bromobenzofuran.
Possible Causes and Solutions:
| Cause | Solution | Rationale |
| Reaction Conditions Favoring Addition | In electrochemical bromination, using a lower concentration of bromide ions in an acetic acid/water mixture can favor substitution over addition. | The concentration of the bromide salt can alter the nature of the electrochemically generated bromine species. |
| Use of Molecular Bromine | Bromination with Br₂ in acetic acid can lead to the formation of addition products. Consider alternative brominating agents. | The reaction of benzofuran with Br₂ in acetic acid has been shown to produce 2,3-dibromo-2,3-dihydrobenzofuran. |
Issue 3: Bromination occurring on a side-chain instead of the benzofuran ring.
This is a common issue for benzofuran derivatives bearing alkyl or acyl substituents.
Possible Causes and Solutions:
| Cause | Solution | Rationale |
| Radical Reaction Conditions | To favor ring bromination, avoid the use of radical initiators (like AIBN or benzoyl peroxide) and UV light. Conduct the reaction in the dark. | Benzylic bromination is a radical-mediated process. Excluding radical initiators and light will suppress this pathway.[4] |
| Solvent Choice | Use a polar solvent for electrophilic aromatic substitution. | Non-polar solvents favor radical reactions, while polar solvents promote ionic pathways leading to ring substitution. |
Experimental Protocols
Protocol 1: Selective Electrophilic Bromination of a Substituted Benzofuran using NBS
This protocol is adapted for the regioselective bromination of an electron-rich benzofuran derivative.
Materials:
-
Substituted benzofuran derivative (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol, freshly recrystallized)
-
Acetonitrile (MeCN) (2 mL)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the substituted benzofuran derivative (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to the desired temperature (e.g., -10 °C to 0 °C) using an ice-salt bath.
-
Add N-bromosuccinimide (1.0 mmol) in one portion to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: This method, with careful temperature control, can achieve high regioselectivity and yield for the mono-brominated product. For certain substrates, yields of over 95% have been reported.[5]
Protocol 2: Benzylic Bromination of a 2-Methylbenzofuran Derivative using NBS
This protocol is designed for the selective bromination of a methyl group at the 2-position of the benzofuran ring.
Materials:
-
2-Methylbenzofuran derivative (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Carbon tetrachloride (CCl₄), anhydrous (10 mL)
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask, add the 2-methylbenzofuran derivative (1.0 mmol), N-bromosuccinimide (1.0 mmol), and a catalytic amount of AIBN.
-
Add anhydrous carbon tetrachloride (10 mL) to the flask.
-
Reflux the mixture with vigorous stirring. The reaction can be initiated by irradiation with a UV lamp if necessary.
-
Monitor the reaction by TLC. The completion of the reaction is often indicated by the succinimide byproduct floating on top of the CCl₄.[6]
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Reaction pathways in the bromination of benzofuran.
Caption: Troubleshooting workflow for optimizing benzofuran bromination.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Benzofuran Cyclization
Welcome to the Technical Support Center for the optimization of benzofuran cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions related to the synthesis of benzofurans.
Troubleshooting Guides
This section addresses specific issues that may arise during benzofuran synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed benzofuran synthesis (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors concerning the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is crucial.[1][2]
-
Catalyst Inactivity: The palladium catalyst may be inactive due to age, improper storage, or the selection of an inappropriate palladium source.[2]
-
Solution: Use a fresh palladium catalyst and ensure it is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands. For Sonogashira coupling, the addition of a copper co-catalyst like CuI is often essential.[1]
-
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or base can significantly hinder the reaction.[2]
-
Solution:
-
Temperature: Gradually increase the reaction temperature. While some reactions proceed at room temperature, many palladium-catalyzed cyclizations require heating (e.g., 80-110 °C).[2][3] However, be aware that excessively high temperatures can lead to catalyst decomposition.[2]
-
Solvent and Base: The choice of solvent (e.g., DMF, toluene, acetonitrile, dioxane) and base (e.g., Cs₂CO₃, K₂CO₃, NEt₃) is critical.[1][4] The optimal combination is substrate-dependent and may require screening. Acetonitrile has been reported as a greener and effective solvent in some instances.[5]
-
-
-
Poor Quality of Starting Materials: Impurities in the starting materials or solvents, especially the presence of oxygen, can poison the catalyst.[1][2]
-
Solution: Ensure all reagents and solvents are pure and dry. Reactions involving organometallic catalysts should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Issue 2: Significant Side Product Formation
Question: My reaction is producing a substantial amount of side products. How can I improve the selectivity towards the desired benzofuran?
Answer: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.[3]
-
Reaction Time and Temperature: Prolonged reaction times can sometimes lead to the formation of undesired products.[5]
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction upon completion. Optimizing the temperature can also favor the desired reaction pathway.[1]
-
-
Ligand Selection: In metal-catalyzed reactions, the choice of ligand is crucial for selectivity.
-
Solution: For palladium-catalyzed reactions, screen different phosphine ligands (e.g., PPh₃, dppf) to identify one that promotes the desired transformation with higher selectivity.[3]
-
-
Homocoupling of Starting Materials: A common side reaction is the homocoupling of the alkyne starting material in Sonogashira reactions.
-
Solution: Adjusting the catalyst system, such as the palladium-to-copper ratio, and ensuring a truly anaerobic environment can help minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems used for benzofuran synthesis?
A1: Palladium- and copper-based catalysts are the most widely used.[6]
-
Palladium Catalysts: Often used for Sonogashira coupling of o-halophenols with terminal alkynes, followed by intramolecular cyclization.[6] Common systems include PdCl₂(PPh₃)₂/CuI and Pd(OAc)₂ with a phosphine ligand.[1][3]
-
Copper Catalysts: Offer a more cost-effective alternative and are used in reactions like the coupling of o-halophenols or intramolecular cyclizations.[6]
-
Other Catalysts: Gold, rhodium, and nickel catalysts have also been successfully employed for specific benzofuran syntheses.[4]
Q2: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?
A2: The electronic nature of the substituents can significantly influence the reaction outcome. Generally, electron-donating groups on the phenol ring can increase the nucleophilicity of the hydroxyl group, potentially facilitating the cyclization step. Conversely, strong electron-withdrawing groups on the alkyne may sometimes decrease the reaction rate.[2]
Q3: What are some effective methods for purifying benzofuran products?
A3: Purification is typically achieved through chromatographic techniques.
-
Column Chromatography: Silica gel is most common. For challenging separations, consider using alumina or adding a small amount of a base like triethylamine to the eluent to neutralize acidic sites on the silica.[3]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to obtain high-purity products.[3]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[3]
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Benzofuran Synthesis via Sonogashira Coupling/Cyclization
| Entry | Palladium Catalyst | Ligand | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | PPh₃ | CuI | NEt₃ | DMF | 100 | 75 |
| 2 | Pd(OAc)₂ | PPh₃ | CuI | K₂CO₃ | Acetonitrile | 80 | 68 |
| 3 | PdCl₂(dppf) | dppf | - | Cs₂CO₃ | Dioxane | 110 | 85 |
Data is illustrative and compiled from typical conditions reported in the literature.[3]
Table 2: Effect of Solvent on a Silver(I) Oxide-Promoted Oxidative Coupling for Dihydrobenzofuran Synthesis
| Solvent | Conversion (%) | Selectivity (%) |
| Acetonitrile | High | High |
| Dichloromethane | Moderate | Moderate |
| Benzene | Moderate | Low |
Acetonitrile provided the best balance between conversion and selectivity and is considered a "greener" solvent.[5]
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes the synthesis of 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[2][6]
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the o-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[3]
-
Add anhydrous triethylamine (3.0 mL) and anhydrous DMF (5.0 mL) via syringe.[3]
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran.[1][3]
Mandatory Visualizations
References
Technical Support Center: 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid Purification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an oil and won't solidify. What should I do?
A1: Oiling out can occur due to the presence of impurities or residual solvent. Try the following:
-
Trituration: Add a small amount of a non-polar solvent in which your product is likely insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. This can often induce crystallization.
-
Solvent Removal: Ensure all reaction solvents (like acetone, ethanol, or chloroform) are completely removed under high vacuum.[1][2]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single crystal to the oil to induce crystallization.
Q2: I performed a recrystallization, but the yield is very low. How can I improve it?
A2: Low recovery during recrystallization is a common issue. Consider these points:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but poorly when cold. You may be using a solvent in which your product has high solubility even at low temperatures. Experiment with different solvent systems. Ethanol has been used successfully for similar compounds.[1]
-
Concentration: You may have used too much solvent. After dissolving the compound in the minimum amount of hot solvent, you can try slowly evaporating some of the solvent to reach the saturation point before cooling.
-
Cooling Rate: Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Precipitation: If your compound is highly soluble in the chosen solvent, you can add an anti-solvent (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes cloudy, then warm slightly to redissolve and cool slowly.
Q3: My NMR spectrum shows unexpected peaks after purification. What could they be?
A3: The nature of the impurities depends on the synthetic route.
-
Starting Materials: Incomplete reaction can leave starting materials. For instance, if synthesizing from the corresponding methyl ester via hydrolysis, you might see residual ester peaks (a singlet around 3.9 ppm for the -OCH3 of the ester).[1]
-
Side Products: Depending on the reagents used, side reactions can occur. If halogenating agents were used in a previous step, you might have halogenated benzofuran derivatives.[1]
-
Solvent Residue: Peaks corresponding to residual purification solvents (e.g., ethanol, chloroform, ethyl acetate) are common.
Q4: Column chromatography is not separating my compound from an impurity. What can I try?
A4: If co-elution is an issue, you need to modify your chromatographic conditions.
-
Solvent System Polarity: Adjust the eluent polarity. If your compound and the impurity are coming off the column too quickly, decrease the polarity of the mobile phase (e.g., increase the ratio of hexane to ethyl acetate). If they are moving too slowly, increase the polarity. A common eluent for similar compounds is a mixture of chloroform and methanol.[1][2]
-
Stationary Phase: If you are using silica gel, consider switching to a different stationary phase like alumina (basic or neutral) if your compound is stable under those conditions.
-
Gradient Elution: Instead of using a single eluent mixture (isocratic elution), try a gradient elution where you gradually increase the polarity of the mobile phase during the run.
Quantitative Data Summary
For reference, the table below includes melting points of the parent ester and a related brominated derivative. The melting point of pure this compound should be determined and compared to literature values if available.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | C₁₂H₁₂O₄ | 220.22 | 54-55 |
| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | C₁₂H₁₁BrO₄ | 299.12 | 123-124 |
Data sourced from Krawiecka et al., 2012.[1]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and stir the solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of the solvent.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) if necessary.[1][2] A common starting eluent could be 100% chloroform, moving to a chloroform:methanol mixture (e.g., 100:0.5 v/v).[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator.
Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Substituted Benzofurans
Welcome to the technical support center for the synthesis of substituted benzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yields are a frequent challenge in benzofuran synthesis and can be attributed to several factors including catalyst inefficiency, suboptimal reaction conditions, and the nature of the starting materials.[1]
Possible Causes and Solutions:
-
Catalyst and Ligand Inefficiency: The choice of catalyst and ligand is critical for success. For instance, in Sonogashira coupling reactions, a combination of a palladium catalyst like (PPh₃)PdCl₂ and a copper co-catalyst such as CuI is often used.[1] If yields are low, consider screening different palladium sources (e.g., Pd(OAc)₂) and phosphine ligands.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the reaction rate and yield.[1][2]
-
Temperature: Many benzofuran syntheses require elevated temperatures. However, excessively high temperatures can lead to the decomposition of reactants or products.[1] A temperature screening should be performed to find the optimal balance.[1]
-
Solvent: Aprotic polar solvents like DMF or DMSO are commonly used.[1] The polarity of the solvent can significantly impact the reaction.[1]
-
Base: The strength and type of base are crucial. Common choices include inorganic bases like K₂CO₃ or organic bases such as triethylamine (TEA).[1][2] The effectiveness of a base can be dependent on the specific substrate.[1]
-
-
Poor Reagent Quality and Stoichiometry: Impure starting materials or the presence of oxygen can inhibit the reaction.[2] Incorrect stoichiometry of reagents can also lead to diminished yields.[2] Ensure all reagents are pure and dry, and that solvents are properly degassed to remove oxygen, which can poison palladium catalysts.[1][2]
-
Substituent Effects: The electronic properties of the substituents on the starting materials can impact the yield. In palladium-catalyzed syntheses, electron-withdrawing groups on the phenyl ring may decrease the yield, while electron-donating groups can enhance it.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield in benzofuran synthesis.
Issue 2: Formation of Significant Side Products
The formation of side products can complicate purification and reduce the overall yield of the desired substituted benzofuran.
Common Side Reactions and Solutions:
-
Homocoupling of Terminal Alkynes (Glaser Coupling): This is a common side reaction, particularly in syntheses involving copper co-catalysts.[2]
-
Formation of Naphthol Derivatives (Dötz Reaction): In certain synthetic pathways, the Dötz reaction can compete with the desired benzofuran formation.[4]
-
Competing Cyclization Pathways: Depending on the substrate and reaction conditions, alternative cyclization pathways may become accessible, leading to a mixture of products.[1]
Visualizing Competing Pathways:
Caption: Competing reaction pathways in benzofuran synthesis.
Issue 3: Difficulty in Product Purification
The purification of substituted benzofurans can be challenging due to the presence of co-eluting impurities or product degradation.
Purification Troubleshooting:
| Problem | Potential Solution(s) | Comments |
| Co-eluting Impurities | Preparative HPLC, Crystallization | HPLC offers higher resolution for difficult separations, while crystallization can be a cost-effective method for solid products.[1] |
| Product Degradation on Silica Gel | Alumina Chromatography, Crystallization | The acidic nature of silica gel can sometimes cause degradation. Using a neutral stationary phase like alumina or avoiding chromatography altogether can be beneficial.[1] |
| High Polarity of Product | Reverse-Phase HPLC | For highly polar benzofurans, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile) is often more effective.[1] |
| Low Polarity of Product | Normal-Phase Chromatography | A standard hexane/ethyl acetate solvent system on silica gel is typically suitable for non-polar to moderately polar compounds.[1] |
| Volatile Products | Distillation (Kugelrohr) | For thermally stable and volatile benzofurans, distillation under reduced pressure can be an effective purification method.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing substituted benzofurans?
A1: Common starting materials include:
-
o-Halophenols and Alkynes: These are frequently used in palladium/copper-catalyzed reactions like the Sonogashira coupling followed by intramolecular cyclization.[2][5]
-
Salicylaldehydes: These can be reacted with various reagents, such as α-halo ketones or ethyl diazoacetate, to form the benzofuran ring.[2]
-
Phenols and Alkynes: Direct oxidative annulation of phenols and alkynes can be achieved using copper catalysts.[2]
Q2: How can I optimize the reaction conditions for my specific substrate?
A2: A systematic approach is recommended. Start with a standard set of conditions from the literature and then vary one parameter at a time (e.g., temperature, solvent, base, catalyst loading) while keeping others constant. Monitor the reaction progress by TLC or GC-MS to determine the effect of each change.
Q3: What is the role of the inert atmosphere in many benzofuran synthesis protocols?
A3: Reactions involving organometallic catalysts, such as palladium complexes, are often sensitive to air and moisture.[1] Oxygen can oxidize and deactivate the catalyst, leading to lower yields or complete reaction failure.[2] Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware is crucial for reproducibility and success.[1]
Q4: Are there any "green" or more environmentally friendly methods for benzofuran synthesis?
A4: Yes, research is ongoing to develop more sustainable synthetic routes. Some approaches include:
-
Use of Greener Solvents: Acetonitrile has been reported as a "greener" alternative to solvents like dichloromethane and benzene in certain reactions.[6] Deep eutectic solvents (DES) are also being explored as environmentally benign reaction media.[5]
-
Catalyst-Free and Solvent-Free Methods: Some methodologies aim to eliminate the need for metal catalysts and organic solvents altogether.[7][8]
Experimental Protocols
General Protocol for Palladium-Copper Catalyzed Synthesis of 2-Substituted Benzofurans
This protocol is a widely used method for the synthesis of 2-substituted benzofurans via a Sonogashira coupling and subsequent cyclization.[5]
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
(PPh₃)PdCl₂ (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (5 mL), degassed
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a dried Schlenk flask under an argon or nitrogen atmosphere, add the o-iodophenol (1.0 mmol), (PPh₃)PdCl₂ (0.02 mmol), and CuI (0.04 mmol).[1]
-
Add degassed triethylamine (5 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.[1]
-
Stir the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[5]
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to obtain the pure benzofuran derivative.[2][5]
Experimental Workflow Diagram:
Caption: General experimental workflow for palladium-catalyzed benzofuran synthesis.
Optimization of Palladium-Catalyzed Benzofuran Synthesis
The following table summarizes the optimization of reaction conditions for a palladium-catalyzed synthesis.
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ / CuI | TEA | DMF | 80 | 65 |
| 2 | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Toluene | 100 | 78 |
| 3 | (PPh₃)PdCl₂ / CuI | Cs₂CO₃ | Dioxane | 90 | 85 |
| 4 | Pd(dppf)Cl₂ / CuI | DBU | NMP | 110 | 72 |
Note: This table is a representative example and actual results will vary depending on the specific substrates used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
Technical Support Center: Synthesis and Stability of Benzofuran Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and handling of benzofuran derivatives. Our aim is to help you overcome common challenges and prevent the decomposition of these important heterocyclic compounds during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of benzofuran compounds.
Issue 1: Low or No Yield of the Desired Benzofuran Product
Question: My reaction to synthesize a substituted benzofuran is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in benzofuran synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Palladium Catalysts: In cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), ensure your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands are of high quality and stored under appropriate conditions. Catalyst degradation can significantly impact your reaction. Consider using a freshly opened catalyst or a pre-catalyst.
-
Copper Co-catalyst: For Sonogashira couplings, the presence and quality of the copper(I) co-catalyst (e.g., CuI) are often crucial. Ensure it is fresh and handled under an inert atmosphere if necessary.
-
-
Reaction Conditions:
-
Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
-
Temperature: Benzofuran syntheses can be temperature-sensitive. Excessively high temperatures can lead to decomposition, while temperatures that are too low may result in an incomplete reaction. It is advisable to screen a range of temperatures to find the optimal balance for your specific substrates.
-
Reaction Time: Monitor your reaction progress using techniques like TLC or LC-MS. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.
-
-
Reagent Quality:
-
Solvents and Reagents: Ensure all solvents are anhydrous and reagents are pure. Impurities can poison the catalyst or lead to unwanted side reactions.
-
Base: The choice and quality of the base are critical. For example, in Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but their effectiveness can be substrate-dependent. Ensure the base is finely powdered and dry.
-
Issue 2: Significant Formation of Side Products and Impurities
Question: My reaction is producing the desired benzofuran, but I am also observing a significant amount of side products, making purification difficult. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is often due to competing reaction pathways or decomposition of the starting materials or product.
Common Side Reactions & Prevention Strategies:
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials (e.g., aryl halide with itself) can be a significant side reaction.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one reactant can sometimes minimize the homocoupling of the other.
-
-
Ring Opening/Decomposition: The benzofuran ring can be susceptible to opening under certain conditions.
-
Acid/Base Sensitivity: Benzofurans can be sensitive to strong acids and bases, which can catalyze ring-opening reactions. If your reaction conditions are strongly acidic or basic, consider if a milder alternative is feasible.
-
Transition Metal-Catalyzed Decomposition: Some transition metals, particularly nickel, can catalyze the cleavage of the C-O bond in the benzofuran ring. If you are using a transition metal catalyst, be mindful of potential decomposition pathways.
-
-
Alternative Cyclization Pathways: In intramolecular cyclization reactions to form the benzofuran ring, alternative cyclization modes can lead to isomeric impurities.
-
Catalyst/Ligand System: The choice of catalyst and ligand can influence the regioselectivity of the cyclization. Screening different catalytic systems may be necessary.
-
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield of benzofuran synthesis.
Table 1: Effect of Palladium Catalyst on Suzuki-Miyaura Coupling Yield
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂ | K₂CO₃ | EtOH/H₂O | 80 | 4 | 55 |
| Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 80 | 4 | 61 |
| Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 4 | 91[1] |
Table 2: Influence of Ligand on Palladium-Catalyzed Reactions
| Reaction Type | Ligand | Yield (%) | Reference |
| Tsuji-Trost | dppf | Good to Excellent | [2] |
| Tsuji-Trost | XPhos | 98 | [3] |
| Suzuki-Miyaura | SPhos | High | [4] |
Table 3: Thermal Decomposition of Benzofuran Derivatives
| Compound | Decomposition Onset (°C) | Method |
| Poly(benzofuran-2-yl-methylketoxime-O-methacrylate) | ~200 | TGA[5] |
| Benzofuroxan derivative 4a | 205.4 | DSC/TG[2] |
| Benzofuroxan derivative 4b | 162.9 | DSC/TG[2] |
Experimental Protocols
Below are detailed methodologies for key palladium-catalyzed cross-coupling reactions used in the synthesis of benzofuran derivatives.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylbenzofurans
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-bromobenzofuran with an arylboronic acid.
Materials:
-
2-Bromobenzofuran derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-bromobenzofuran, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add brine to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: Heck Reaction for the Synthesis of Substituted Benzofurans
This protocol outlines a one-step direct arylation and ring closure of benzofuran with an aryl iodide.[7]
Materials:
-
Benzofuran (1.0 equiv)
-
Aryl iodide (1.0 equiv)
-
Pd(OAc)₂ (2.5 mol%)
-
Ag₂O (0.75 equiv)
-
2-Nitrobenzoic acid (1.5 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
To a reaction vessel, add benzofuran, the aryl iodide, Pd(OAc)₂, Ag₂O, and 2-nitrobenzoic acid.
-
Add the solvent and stir the mixture at room temperature or heat to 50-70 °C.
-
Monitor the reaction progress by ¹H NMR or TLC.
-
Upon completion, the reaction mixture can be worked up by standard aqueous extraction procedures and purified by column chromatography.
Protocol 3: Sonogashira Coupling and Cyclization to Synthesize Benzofurans
This protocol describes a one-pot synthesis of 2-substituted benzofurans via a Sonogashira coupling followed by an intramolecular cyclization.
Materials:
-
o-Iodophenol (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Base (e.g., Et₃N or piperidine)
-
Degassed solvent (e.g., DMF or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the o-iodophenol, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask and purge with an inert gas.
-
Add the degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-10 hours.
-
After cooling to room temperature, perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography.
Visual Guides
The following diagrams illustrate key concepts related to benzofuran decomposition and synthesis.
Caption: Common decomposition pathways of benzofuran derivatives.
Caption: General experimental workflow for palladium-catalyzed benzofuran synthesis.
Caption: Troubleshooting flowchart for low reaction yield in benzofuran synthesis.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 2. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments | MDPI [mdpi.com]
- 3. publicatt.unicatt.it [publicatt.unicatt.it]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Thermal Decomposition Kinetics of a Novel Benzofuran Ketoxime Derived Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Alternative Catalysts for Benzofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of benzofurans using alternative catalytic systems.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed benzofuran synthesis is giving low yields. What are the common causes and how can I troubleshoot it?
A1: Low yields in palladium-catalyzed benzofuran synthesis can arise from several factors. A systematic approach to troubleshooting is crucial for optimizing your reaction.[1]
-
Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the ligand is critical. If you are experiencing low yields, consider screening different phosphine ligands. For instance, in reactions involving Sonogashira coupling, a combination of a palladium catalyst and a copper co-catalyst like CuI is often employed.[1][2][3]
-
Solvent and Base Optimization: The polarity of the solvent and the strength of the base can significantly influence the reaction rate and yield. Aprotic polar solvents such as DMF or DMSO are commonly used. The choice of base (e.g., K₂CO₃, Cs₂CO₃, triethylamine) is also critical and can be substrate-dependent.[1][4]
-
Reaction Temperature: Many benzofuran syntheses require elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants or products. It is advisable to perform a temperature screen to determine the optimal balance for your specific substrates.[1]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture. Ensure that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware.[1]
-
Substituent Effects: The electronic properties of the substituents on your starting materials can impact the reaction outcome. Electron-withdrawing groups on the phenyl ring may decrease the yield, while electron-donating groups might enhance it.[1][2]
Q2: I am observing significant side product formation in my copper-catalyzed benzofuran synthesis. How can I improve the selectivity?
A2: Side product formation in copper-catalyzed reactions is a common challenge. Tuning the reaction parameters can often enhance the selectivity towards the desired benzofuran product.
-
Ligand Modification: The choice of ligand can influence the selectivity of the reaction. For copper-catalyzed reactions, ligands such as 1,10-phenanthroline have been shown to be effective.[2] Experimenting with different ligands can help minimize the formation of undesired side products.
-
Control of Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of one reactant can sometimes lead to the formation of side products.
-
Temperature and Reaction Time: Carefully controlling the reaction temperature and time can also improve selectivity. Lowering the temperature or reducing the reaction time might prevent the formation of decomposition products or other side products. An initial temperature screen is recommended.
-
Choice of Copper Salt: Different copper salts (e.g., CuI, Cu(OTf)₂) can exhibit different reactivity and selectivity.[2][4] Trying different copper sources may lead to improved results.
Q3: My gold-catalyzed cyclization of o-alkynylphenols is not proceeding to completion. What should I investigate?
A3: Incomplete conversion in gold-catalyzed reactions can be due to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst System: The combination of the gold catalyst and a silver co-catalyst (e.g., JohnPhosAuCl/AgNTf₂) is often used to generate the active catalytic species.[2] Ensure that both components are of high purity and handled under appropriate conditions to avoid deactivation.
-
Additives: The use of additives can be crucial. For instance, Ph₂SiF₂ has been reported as a beneficial additive in some gold-catalyzed benzofuran syntheses.[2]
-
Solvent: The choice of solvent can significantly impact the reaction. Dichloroethane is a commonly used solvent for these types of reactions.[2] Consider screening other anhydrous, non-coordinating solvents.
-
Water Scavenging: Trace amounts of water can sometimes hinder gold-catalyzed reactions. The addition of a water-scavenging reagent might be beneficial.[5][6]
Q4: Are there any effective metal-free alternatives for benzofuran synthesis?
A4: Yes, several metal-free methods for benzofuran synthesis have been developed, which can be advantageous in avoiding potential metal contamination in the final product, a crucial aspect for pharmaceutical applications.[7]
-
Base-Mediated Cyclization: This approach typically employs a base, such as cesium carbonate (Cs₂CO₃), to facilitate the intramolecular cyclization of suitable precursors like 2-ynylphenols.[7]
-
Hypervalent Iodine Reagents: Iodine(III) reagents, such as (diacetoxyiodo)benzene [PhI(OAc)₂], can catalyze the oxidative cyclization of substrates like 2-hydroxystilbenes to form benzofurans in good to excellent yields.[4]
-
Thermal or Microwave Conditions: In some cases, benzofuran synthesis can be achieved under thermal or microwave conditions without the need for a catalyst.[7]
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed Sonogashira Coupling/Cyclization
This guide addresses low yields in the common one-pot synthesis of 2-substituted benzofurans from 2-iodophenols and terminal alkynes.[7]
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low or no product formation | Inactive catalyst | - Use fresh PdCl₂(PPh₃)₂ and CuI.- Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar). |
| Inappropriate base | - Screen different bases such as K₃PO₄, Cs₂CO₃, or an organic base like triethylamine. | |
| Suboptimal solvent | - While DMSO is common, consider screening other polar aprotic solvents like DMF or NMP. | |
| Low reaction temperature | - Gradually increase the reaction temperature, monitoring for potential decomposition. | |
| Formation of homocoupled alkyne | Excess alkyne or inappropriate catalyst ratio | - Use a slight excess of the terminal alkyne (e.g., 1.2 equivalents).- Optimize the Pd/Cu catalyst ratio. |
| Decomposition of starting materials | Reaction temperature is too high | - Perform the reaction at a lower temperature for a longer duration. |
Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a one-pot synthesis of 2-substituted benzofurans from 2-iodophenols and terminal alkynes.[7][8]
Materials:
-
2-Iodophenol derivative (0.50 mmol)
-
Terminal alkyne (0.60 mmol)
-
PdCl₂(PPh₃)₂ (2.0 mol%)
-
CuI (2.0 mol%)
-
K₃PO₄ (1.00 mmol)
-
DMSO (2 mL)
Procedure:
-
To a Schlenk tube, add the 2-iodophenol derivative, K₃PO₄, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add DMSO and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure benzofuran derivative.
Protocol 2: Gold-Catalyzed Synthesis of Benzofurans
This protocol outlines the synthesis of benzofurans from alkynyl esters and quinols using a gold catalyst.[2]
Materials:
-
Alkynyl ester (1.0 equiv)
-
Quinol (1.2 equiv)
-
JohnPhosAuCl (5 mol%)
-
AgNTf₂ (5 mol%)
-
Ph₂SiF₂ (1.5 equiv)
-
Dichloroethane (DCE) as solvent
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the quinol, JohnPhosAuCl, and AgNTf₂.
-
Add anhydrous dichloroethane.
-
Add the alkynyl ester and Ph₂SiF₂ to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables provide a summary of quantitative data for different catalytic systems used in benzofuran synthesis.
Table 1: Comparison of Palladium-Based Catalytic Systems
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / IPr | Cs₂CO₃ | o-xylene | 100 | - | ~100 | [4] |
| Pd(OAc)₂ / bpy | - | Toluene | 90 | - | Moderate | [2][3] |
| PdCl₂(PPh₃)₂ / CuI | K₃PO₄ | DMSO | 100 | - | Good | [7] |
| PdCl₂ | NaOAc | DMA/H₂O | - | - | - | [4] |
Table 2: Comparison of Copper-Based Catalytic Systems
| Catalyst System | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI | KOH / KI | DMSO | 80 | - | Good | [4] |
| CuI | - | Triethylamine | Reflux | - | Good | [2][3] |
| Copper Catalyst | Cs₂CO₃ | Pyridine | - | - | High | [3] |
Table 3: Comparison of Other Alternative Catalysts
| Catalyst System | Additive/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| JohnPhosAuCl / AgNTf₂ | Ph₂SiF₂ / DCE | - | - | Moderate-Good | [2] |
| InI₃ (5 mol%) | DCE | - | - | Good | [4] |
| Zn(OTf)₂ (10 mol%) | Toluene | 100 | - | Good | [9] |
| PhI(OAc)₂ (10 mol%) | m-CPBA | - | - | Good-Excellent | [4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzofuran synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, which requires a methylation step, or ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate, which requires hydrolysis to yield the final carboxylic acid.[1][2] Another potential route involves the reaction of p-methoxyphenol with ethyl 2-chloroacetoacetate.
Q2: What are the key reaction steps in the synthesis of this compound?
A2: The synthesis typically involves two main transformations:
-
O-methylation: Introduction of a methyl group onto the hydroxyl group at the 5-position of the benzofuran ring.
-
Ester Hydrolysis: Conversion of the ethyl ester at the 3-position to a carboxylic acid.
Q3: What are the typical reagents and solvents used in this synthesis?
A3: For the methylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, dimethyl sulfate ((CH₃O)₂SO₂) is often used in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as acetone.[1] For the hydrolysis of ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate, a base such as potassium hydroxide (KOH) in a solvent like ethanol is commonly employed.[2]
Q4: What are the common methods for purifying the final product?
A4: On a laboratory scale, purification is often achieved through column chromatography on silica gel followed by recrystallization from a suitable solvent like ethanol.[1] For industrial-scale production, alternative purification methods such as crystallization are more feasible.[3]
Q5: What are some of the safety precautions to consider during this synthesis?
A5: Dimethyl sulfate is a potent alkylating agent and is highly toxic and carcinogenic; it should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Strong bases like potassium hydroxide are corrosive. All reactions should be carried out with appropriate safety measures in place.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Methylation | - Reagent Quality: Ensure the dimethyl sulfate is fresh and has been stored properly. - Base Strength/Amount: Use a sufficient excess of a strong enough base (e.g., K₂CO₃) to deprotonate the phenol. - Reaction Time/Temperature: The reaction may require prolonged heating (reflux) to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Incomplete Hydrolysis | - Base Concentration: Ensure a sufficient molar excess of the base (e.g., KOH) is used to drive the hydrolysis. - Reaction Time/Temperature: The hydrolysis may require heating for an extended period. Monitor the reaction by TLC to confirm the disappearance of the starting ester.[2] |
| Product Loss During Workup | - Precipitation: Ensure the pH is sufficiently acidic during the workup to fully precipitate the carboxylic acid. - Extraction: If performing a liquid-liquid extraction, ensure the correct number of extractions with an appropriate solvent to minimize loss in the aqueous phase. |
| Side Reactions | - Over-methylation: While less common for the phenol, ensure controlled addition of dimethyl sulfate to avoid potential side reactions. - Degradation: Benzofuran rings can be sensitive to strong acidic or basic conditions, especially at elevated temperatures. Minimize exposure to harsh conditions where possible. |
Issue 2: Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Material | - Reaction Monitoring: Use TLC or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure it has gone to completion before workup. - Purification: If unreacted starting material is present, it may be removed by optimizing the crystallization solvent system or through column chromatography. |
| Formation of Side-Products | - Reaction Conditions: The formation of regioisomers or other side-products can sometimes be minimized by adjusting the reaction temperature or the rate of reagent addition.[4] - Purification: High purity can be achieved through careful column chromatography or by developing a robust crystallization procedure. |
| Residual Solvents | - Drying: Ensure the final product is dried under vacuum at an appropriate temperature to remove any residual solvents from the purification process. |
Data Presentation
Table 1: Summary of a Reported Synthesis of Methyl 5-Methoxy-2-methyl-1-benzofuran-3-carboxylate
| Parameter | Value | Reference |
| Starting Material | 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | [1] |
| Reagents | Dimethyl sulfate, Potassium carbonate | [1] |
| Solvent | Acetone | [1] |
| Reaction Time | 48 hours (reflux) | [1] |
| Purification | Column chromatography (silica gel, chloroform) | [1] |
| Yield | 78% | [1] |
Table 2: Summary of a Reported Hydrolysis of Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate
| Parameter | Value | Reference |
| Starting Material | Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate | [2] |
| Reagents | Potassium hydroxide, Water | [2] |
| Solvent | Ethanol | [2] |
| Temperature | 80°C | [2] |
| Reaction Time | 12 hours | [2] |
| Yield | 97% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-Methoxy-2-methyl-1-benzofuran-3-carboxylate [1]
A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), potassium carbonate (20 mmol), and an excess of dimethyl sulfate (60 mmol) in acetone (30 mL) is refluxed for 48 hours. Upon completion of the reaction, the hot mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using chloroform as the eluent to yield the product.
Protocol 2: Synthesis of this compound via Hydrolysis [2]
Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate is heated at 80°C with potassium hydroxide in a mixture of ethanol and water for 12 hours. After the reaction is complete, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
Mandatory Visualization
Caption: General workflow for the two-step synthesis of the target compound.
Caption: A logical approach to troubleshooting common synthesis issues.
References
Technical Support Center: Refining Protocols for Functional Group Transformation on the Benzofuran Core
Welcome to the technical support center for the functional group transformation on the benzofuran core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for electrophilic substitution on the benzofuran ring?
A1: The benzofuran ring is generally reactive towards electrophiles.[1] The most common positions for electrophilic substitution are the C2 and C3 positions of the furan ring. The regioselectivity can be influenced by the nature of the electrophile, the substituents already present on the benzofuran core, and the reaction conditions.
Q2: How do electron-donating and electron-withdrawing groups on the benzofuran core affect its reactivity?
A2: The electronic properties of substituents significantly impact the reactivity of the benzofuran core. Electron-donating groups (e.g., -OCH3, -CH3) increase the electron density of the ring system, making it more susceptible to electrophilic attack and generally increasing reaction rates.[2] Conversely, electron-withdrawing groups (e.g., -NO2, -CN) decrease the electron density, making the ring less reactive towards electrophiles.[3]
Q3: What are the key challenges in achieving regioselectivity during functionalization?
A3: Achieving high regioselectivity can be challenging due to the similar reactivity of the C2 and C3 positions.[4] Steric hindrance from bulky substituents can direct incoming groups to the less hindered position.[2] Careful selection of catalysts, directing groups, and reaction conditions is crucial for controlling the position of functionalization.[5][6]
Q4: Are there "green" or more environmentally friendly methods for benzofuran functionalization?
A4: Yes, there is growing interest in developing greener synthetic methods. This includes the use of less toxic solvents, catalyst-free reactions, and energy-efficient processes like microwave-assisted synthesis. Copper-catalyzed reactions are often considered a more cost-effective and environmentally friendly alternative to palladium-based methods.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during common functional group transformations on the benzofuran core.
Issue 1: Low Yield in Suzuki Cross-Coupling of Bromobenzofurans
Q: My Suzuki cross-coupling reaction with a bromobenzofuran substrate is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in Suzuki coupling reactions involving bromobenzofurans can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Potential Cause 1: Catalyst Inactivity. The palladium catalyst may be deactivated or not suitable for the specific substrate.
-
Solution:
-
Use a fresh batch of palladium catalyst, ensuring it has been stored under an inert atmosphere.
-
Consider using a different palladium pre-catalyst or ligand. For example, a switch from Pd(PPh₃)₄ to a more active catalyst system like Pd(OAc)₂ with a suitable phosphine ligand might be beneficial.[8]
-
Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst poisoning.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The temperature, base, or solvent may not be ideal for the reaction.
-
Solution:
-
Temperature: Gradually increase the reaction temperature. While some Suzuki couplings proceed at room temperature, others require heating to 80-100 °C to achieve a reasonable rate.[8][9]
-
Base: The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOH. The strength and solubility of the base can significantly impact the reaction outcome.[8][10]
-
Solvent: The solvent system can influence the solubility of reagents and the stability of the catalyst. Common solvents for Suzuki reactions include toluene, dioxane, and aqueous mixtures like EtOH/H₂O.[8][10]
-
-
-
Potential Cause 3: Poor Quality of Boronic Acid. The boronic acid reagent may have decomposed (protodeborylation).
-
Solution:
-
Use freshly purchased or recrystallized boronic acid.
-
Consider using a boronic acid pinacol ester, which can be more stable.
-
-
Issue 2: Poor Regioselectivity in Friedel-Crafts Acylation
Q: I am observing a mixture of C2 and C3 acylated products in my Friedel-Crafts reaction. How can I improve the selectivity?
A: Friedel-Crafts acylation of benzofurans often yields a mixture of isomers due to the comparable reactivity of the C2 and C3 positions.[4]
-
Potential Cause 1: Reaction Conditions Favoring Mixture Formation.
-
Solution:
-
Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄) can influence selectivity. Try varying the Lewis acid and its concentration.[1][11]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Solvent: The polarity of the solvent can affect the reaction pathway. Experiment with different solvents like CS₂, CH₂Cl₂, or nitrobenzene.[1]
-
-
-
Potential Cause 2: Electronic and Steric Effects. The inherent properties of your benzofuran substrate may favor the formation of multiple products.
-
Solution:
-
If direct acylation is not selective, consider a multi-step approach. For example, introduction of a directing group at a specific position, followed by acylation and subsequent removal of the directing group.
-
-
Issue 3: Unsuccessful Vilsmeier-Haack Formylation
Q: My Vilsmeier-Haack reaction on a benzofuran derivative is not proceeding or giving very low conversion.
A: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic compounds.[12][13] Failure of this reaction can often be traced back to the reactivity of the substrate or the reaction conditions.
-
Potential Cause 1: Deactivated Benzofuran Ring. The presence of electron-withdrawing groups on the benzofuran core can significantly reduce its reactivity towards the Vilsmeier reagent.
-
Potential Cause 2: Improper Formation or Decomposition of the Vilsmeier Reagent.
-
Solution:
-
Ensure that the DMF and POCl₃ (or other activating agent) are of high quality and anhydrous. The Vilsmeier reagent is moisture-sensitive.
-
Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) before adding the benzofuran substrate.
-
-
Issue 4: Difficulties with Nitration of the Benzofuran Core
Q: I am trying to nitrate a benzofuran derivative, but I am getting a complex mixture of products and low yield of the desired nitrobenzofuran.
A: Nitration of furan-containing heterocycles can be challenging due to the sensitivity of the ring to strong oxidizing acids, which can lead to ring-opening and polymerization.[15]
-
Potential Cause 1: Harsh Nitrating Conditions. Standard nitrating mixtures (e.g., HNO₃/H₂SO₄) are often too harsh for the benzofuran ring.
-
Solution:
-
Use milder nitrating agents. A common and effective method is the use of acetyl nitrate, prepared in situ from nitric acid and acetic anhydride.[16][17] This often leads to the formation of an intermediate which can be converted to the nitrobenzofuran upon treatment with a base like pyridine.[17]
-
Carefully control the reaction temperature, typically keeping it low (e.g., 0-25 °C) to minimize side reactions.[16]
-
-
-
Potential Cause 2: Lack of Regiocontrol.
-
Solution:
-
The position of nitration can be influenced by existing substituents. Electron-donating groups will direct nitration, while bulky groups may sterically hinder certain positions.
-
Consider a directed metallation-nitration sequence if high regioselectivity is required and direct nitration is problematic.
-
-
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromobenzofuran with an arylboronic acid.[8]
-
Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromobenzofuran (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or EtOH and water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Vilsmeier-Haack Formylation
This protocol outlines a general method for the formylation of a benzofuran derivative.[13]
-
Reagent Preparation: In a dry flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (typically in a 1:1 to 1:3 molar ratio relative to the benzofuran) with stirring to form the Vilsmeier reagent.
-
Substrate Addition: To the pre-formed Vilsmeier reagent, add a solution of the benzofuran derivative in a suitable solvent (e.g., DMF or a chlorinated solvent) dropwise, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature or heat as necessary (depending on the substrate's reactivity) and stir until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or sodium carbonate to hydrolyze the iminium salt intermediate.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting aldehyde by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various functional group transformations on the benzofuran core.
Table 1: Suzuki-Miyaura Cross-Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid [8]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| Pd(II) complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 91 |
| Pd(II) complex (3 mol%) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 |
| Pd(II) complex | NaOH | EtOH/H₂O (1:1) | 80 | 4 | 78 |
| Pd(II) complex | Cs₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 63 |
Table 2: C-H Arylation of Benzofuran with Aryl Iodides [18]
| Aryl Iodide Substituent | Temperature | Time (h) | Yield (%) |
| 4-OMe | Room Temp | 16 | 93 |
| 4-CF₃ | Room Temp | 16 | 85 |
| 4-Br | Room Temp | 16 | 88 |
| 3-OMe | Room Temp | 16 | 91 |
| 2-Me | Room Temp | 16 | 75 |
| Xanthotoxin | 50 °C | 20 | 85 |
Table 3: Synthesis of Benzofuro[2,3-b]pyridines via Metalation/Negishi Cross-Coupling/SNA_r_ [19][20]
| Fluoropyridine | 2-Bromophenyl Acetate | Base | Yield (%) |
| 2-Fluoro-5-methylpyridine | 2-Bromophenyl acetate | KOtBu | 88 |
| 2,6-Difluoropyridine | 2-Bromophenyl acetate | KOtBu | 72 |
| 2,4-Difluoropyridine | 2-Bromophenyl acetate | KOtBu | 63 |
| 2-Fluoropyridine | 2-Bromo-4-methoxyphenyl acetate | KOtBu | 95 |
Visualizations
Caption: General workflow for functional group transformation on a benzofuran core.
Caption: Troubleshooting decision tree for low yield in Suzuki cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. Furan nitration [quimicaorganica.org]
- 16. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C-NMR Analysis of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid and Its Analogs
This guide provides a comparative analysis of the ¹H and ¹³C-NMR spectroscopic data for 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid and its structurally related analogs. The compiled data, supported by experimental protocols, is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of this important class of benzofuran derivatives.
Comparison of ¹H-NMR Spectral Data
The ¹H-NMR spectrum of a molecule provides detailed information about the chemical environment of its hydrogen atoms. In the case of this compound and its derivatives, the key proton signals correspond to the aromatic protons on the benzofuran ring, the methoxy group protons, and the methyl group protons at the 2-position.
The following table summarizes the ¹H-NMR data for the methyl ester of the target compound, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, and another closely related derivative, 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide. The data for the methyl ester serves as a close approximation for the target carboxylic acid, with expected minor shifts for the aromatic protons due to the change from an ester to a carboxylic acid group.
| Compound | Aromatic-H (δ, ppm) | OCH₃ (δ, ppm) | COOCH₃ (δ, ppm) | CH₃ (δ, ppm) | Other Signals (δ, ppm) | Solvent |
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 7.44 (d, 1H, J=2.7 Hz), 7.33 (d, 1H, J=9 Hz), 6.85 (m, 1H) | 3.87 (s, 3H) | 3.94 (s, 3H) | 2.74 (s, 3H) | - | CDCl₃ |
| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide[1] | 7.70 (s, 1H), 7.22 (s, 1H) | 3.98 (s, 3H) | - | 2.68 (s, 3H) | 2.55 (s, 3H, -COCH₃), 7.53 (br. s, 2H, -NH₂) | DMSO |
Comparison of ¹³C-NMR Spectral Data
¹³C-NMR spectroscopy provides valuable information about the carbon framework of a molecule. The table below presents the ¹³C-NMR data for 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide, offering insight into the expected chemical shifts for the carbon atoms in the benzofuran core of the target compound.
| Compound | C=O (δ, ppm) | Aromatic/Furan C (δ, ppm) | OCH₃ (δ, ppm) | CH₃ (δ, ppm) | Other Signals (δ, ppm) | Solvent |
| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide[1] | 198.08, 164.42 | 162.02, 155.49, 146.94, 130.56, 124.65, 112.81, 111.14, 103.10 | 56.17 | 14.11 | 31.61 (-COCH₃) | DMSO |
Experimental Protocols
The following is a representative experimental protocol for acquiring ¹H and ¹³C-NMR spectra of benzofuran derivatives, based on standard laboratory procedures.[2]
Sample Preparation:
-
Weigh 5-10 mg of the purified benzofuran derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Structure-Spectra Correlation
The relationship between the chemical structure of this compound and its expected NMR signals can be visualized as follows:
Caption: Correlation between the structure and its NMR signals.
References
Mass spectrometry analysis of synthesized benzofuran compounds
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of benzofuran compounds, mass spectrometry stands as an indispensable analytical tool. This guide provides an objective comparison of common mass spectrometry techniques for the analysis of these heterocyclic compounds, supported by experimental data and detailed protocols to aid in method selection and implementation.
Benzofuran derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities.[1] Accurate and reliable analysis is therefore critical for drug discovery, development, and quality control. This guide focuses on the two most prevalent mass spectrometry-based methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), detailing their respective strengths and weaknesses in the context of synthesized benzofuran analysis.
Quantitative Performance Comparison
The choice between GC-MS and HPLC-MS often depends on the specific analytical requirements, such as sensitivity, precision, and the physicochemical properties of the benzofuran derivative . The following tables summarize the quantitative performance of HPLC-UV and GC-MS in a cross-validation study for the analysis of a representative benzofuran derivative, 2-(2-thienyl)benzofuran.[2]
Table 1: Linearity and Range [2]
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
Table 2: Accuracy (Recovery) [2]
| Concentration Level | HPLC-UV (%) | GC-MS (%) |
| Low (1 µg/mL) | 99.2 ± 1.5 | 101.5 ± 2.1 |
| Medium (25 µg/mL) | 100.5 ± 1.1 | 99.8 ± 1.8 |
| High (75 µg/mL) | 99.8 ± 1.3 | 100.2 ± 1.5 |
Table 3: Precision (Relative Standard Deviation - RSD) [2]
| Precision Type | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Intraday | < 1.0 | < 2.0 |
| Interday | < 1.5 | < 2.5 |
Table 4: Sensitivity (LOD & LOQ) [2]
| Parameter | HPLC-UV (µg/mL) | GC-MS (µg/mL) |
| Limit of Detection (LOD) | 0.15 | 0.01 |
| Limit of Quantification (LOQ) | 0.5 | 0.05 |
Fragmentation Patterns: EI-MS vs. ESI-MS/MS
The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on the ionization technique employed. Electron Ionization (EI), typically used in GC-MS, is a "hard" ionization technique that results in extensive fragmentation, providing a detailed structural fingerprint of the molecule.[3] In contrast, Electrospray Ionization (ESI), commonly paired with HPLC, is a "soft" ionization method that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[3] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Electron Ionization (EI) Fragmentation of Benzofuran:
The 70 eV EI mass spectrum of the parent benzofuran molecule is characterized by a prominent molecular ion peak and several key fragment ions.
Table 5: Major Fragment Ions of Benzofuran in EI-MS [4]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 118 | 100 | [C₈H₆O]⁺• (Molecular Ion) |
| 90 | 15 | [C₇H₆]⁺• |
| 89 | 65 | [C₇H₅]⁺ |
| 63 | 30 | [C₅H₃]⁺ |
| 62 | 15 | [C₅H₂]⁺ |
| 39 | 20 | [C₃H₃]⁺ |
Electrospray Ionization (ESI) Fragmentation of 2-Aroylbenzofuran Derivatives:
In ESI-MS/MS, the fragmentation of protonated 2-aroylbenzofuran derivatives is initiated by the cleavage of the bond between the benzofuran ring and the aroyl group. The most intense fragment ions are often the acylium ions.[5]
Table 6: Common Fragment Ions of 2-Aroylbenzofuran Derivatives in ESI-MS/MS [5]
| Fragment Ion | Description |
| [M+H-ArCHO]⁺ | Loss of the aryl aldehyde |
| [ArCO]⁺ | Acylium ion |
| [Ar]⁺ | Aryl cation |
Experimental Protocols
Reproducibility and accuracy in mass spectrometry are critically dependent on well-defined experimental protocols. The following sections provide detailed methodologies for the analysis of synthesized benzofuran compounds using both GC-MS and HPLC-MS.
GC-MS Protocol[2]
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C (splitless mode).
-
Oven Temperature Program: Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detection (EI):
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-400.
-
HPLC-MS Protocol[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 100-600.
-
Visualizing the Workflow and Fragmentation
To further clarify the analytical processes and fragmentation pathways, the following diagrams are provided.
References
Comparing biological activity of halogenated vs non-halogenated benzofurans
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of heterocyclic compounds is paramount. Benzofuran, a privileged scaffold in medicinal chemistry, has been the subject of extensive research, with a particular focus on how substitutions, such as halogenation, modulate its biological effects. This guide provides a comparative analysis of the biological activity of halogenated versus non-halogenated benzofurans, supported by experimental data, detailed protocols, and pathway visualizations.
The introduction of halogen atoms, such as bromine, chlorine, and fluorine, to the benzofuran core has been shown to significantly influence its pharmacological properties, most notably its anticancer activity.[1][2][3] Halogenation can alter the lipophilicity, electronic properties, and metabolic stability of the parent compound, leading to enhanced binding affinity for biological targets and increased cytotoxic potency against cancer cells.[1]
Comparative Analysis of Anticancer Activity
Quantitative analysis of the cytotoxic effects of halogenated and non-halogenated benzofuran derivatives reveals a general trend of increased potency with halogenation. The half-maximal inhibitory concentration (IC50), a measure of a compound's effectiveness in inhibiting biological function, is a key metric in these comparisons.
Cytotoxicity Data: Halogenated vs. Non-Halogenated Benzofurans
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated Benzofuran | 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [4][5][6] |
| HL-60 (Leukemia) | 0.1 | [4][5][6] | ||
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | >94% inhibition | [7] | |
| HepG2 (Liver) | High | [7] | ||
| Fluorinated Benzofuran | 4-Fluoro-3-methylbenzofuran analog | Not Specified | 0.43 | [1] |
| Chlorinated Benzofuran | 5-[benzyl-(4-chlorophenyl)sulfonylamino]-n-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide | HCT116 (Colon) | Potent HIF-1 inhibition | [1] |
| Non-Halogenated Benzofuran | 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [8] |
| HCT-116 (Colon) | 5.20 | [8] | ||
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [8][9] | |
| HeLa (Cervical) | 1.06 | [8][9] |
As the data indicates, brominated benzofurans, in particular, exhibit potent cytotoxicity against leukemia and lung cancer cell lines.[4][5][6][7] The position of the halogen atom on the benzofuran scaffold is a critical determinant of its biological activity.[1] Studies have shown that halogen substitution at the para position of an N-phenyl ring attached to the benzofuran core often leads to more potent compounds due to favorable hydrophobic interactions.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of benzofuran derivatives is primarily conducted using in vitro cell-based assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the cytotoxic effects of benzofuran derivatives on cancer cell lines and calculate their IC50 values.
Materials:
-
Cancer cell lines (e.g., K562, HL-60, HeLa, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
Benzofuran derivatives (halogenated and non-halogenated)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated and non-halogenated benzofuran derivatives in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO-treated cells) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Benzofuran derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR and HIF-1α pathways are two critical signaling cascades often targeted by these compounds.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10] Several benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[10]
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 4. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [innoscience.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Methoxy-2-methyl-benzofuran-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-methoxy-2-methyl-benzofuran-3-carboxylic acid analogs, focusing on their potential as anticancer and antimicrobial agents. While a systematic SAR study on a dedicated library of these specific analogs is not extensively documented in publicly available literature, this guide synthesizes findings from various studies on closely related benzofuran derivatives to elucidate key structural requirements for biological activity. The information is presented to facilitate further research and drug development efforts in this area.
Quantitative Bioactivity Data
The following tables summarize the quantitative data for various benzofuran-3-carboxylic acid derivatives, providing a comparative perspective on their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 7.5 | [1] |
| HepG2 (Liver) | 10.2 | [1] | ||
| 2 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 5.8 | [1] |
| HepG2 (Liver) | 6.2 | [1] | ||
| 3 | (6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone | A549 (Lung) | 0.08 | [2] |
| 4 | (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol | A549 (Lung) | 0.06 | [2] |
| 5 | 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine | SQ20B (Head and Neck) | 0.46 | [3] |
| 6 | Benzofuran-2-carboxamide derivative 50g | HCT-116 (Colon) | 0.87 | [4] |
| HeLa (Cervical) | 0.73 | [4] | ||
| A549 (Lung) | 0.57 | [4] | ||
| 7 | 3-methylbenzofuran derivative 16b | A549 (Lung) | 1.48 | [5] |
Table 2: Antimicrobial Activity of Methyl 5-Methoxy-2-methyl-1-benzofuran-3-carboxylate Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 8 | Methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate | Staphylococcus aureus | >512 | [6] |
| 9 | Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate | Staphylococcus aureus | 256 | [6] |
| 10 | Methyl 6-bromo-5-methoxy-2-{[2-(diethylamino)ethyl]aminomethyl}-1-benzofuran-3-carboxylate hydrochloride | Staphylococcus aureus | 128 | [6] |
| 11 | Methyl 6-bromo-5-methoxy-2-{[3-(diethylamino)propyl]aminomethyl}-1-benzofuran-3-carboxylate hydrochloride | Staphylococcus aureus | 64 | [6] |
| 12 | Methyl 6-bromo-5-methoxy-2-{[2-(dimethylamino)ethyl]aminomethyl}-1-benzofuran-3-carboxylate hydrochloride | Staphylococcus aureus | 128 | [6] |
Structure-Activity Relationship Insights
Based on the available data for benzofuran derivatives, several key SAR trends can be identified:
-
Anticancer Activity:
-
Substitution at C2 and C3: The nature of the substituent at the C2 and C3 positions of the benzofuran ring is crucial for cytotoxic activity. Earlier studies have indicated that ester or heterocyclic ring substitutions at the C-2 position are important for the compounds' cytotoxic effects[7].
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran scaffold, particularly on the benzene ring or on acetyl/methyl side chains, has been shown to enhance anticancer activity[1][7][8]. For instance, bromination of the methyl or acetyl group attached to the benzofuran system increased cytotoxicity in both normal and cancer cells[8].
-
Methoxy Group Position: The position of the methoxy group on the benzofuran ring influences activity. For some series of tubulin polymerization inhibitors, a methoxy group at the C-6 position was found to be optimal[2].
-
Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active moieties (e.g., chalcone, triazole, piperazine) with the benzofuran core have emerged as potent cytotoxic agents[7].
-
-
Antimicrobial Activity:
-
Aminoalkyl Side Chains: For derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, the introduction of aminoalkyl side chains at the C2-methyl group significantly enhances antibacterial activity against Gram-positive bacteria. The length of the alkyl chain and the nature of the amine substituent appear to influence the potency[6].
-
Halogenation: Halogenation of the benzofuran ring, in combination with other modifications, can contribute to antimicrobial properties[9].
-
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
1. Synthesis of Methyl 5-Methoxy-2-methyl-1-benzofuran-3-carboxylate Derivatives[6]
-
Starting Material: 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.
-
Step 1: Methylation: A mixture of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (20 mmol), K2CO3 (20 mmol), and an excess of (CH3O)2SO2 (60 mmol) in acetone (30 mL) is refluxed for 48 hours. After completion, the mixture is filtered, and the solvent is evaporated. The residue is purified by column chromatography on silica gel using chloroform as the eluent to yield methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.
-
Step 2: Bromination:
-
Ring Bromination: To a solution of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate (20 mmol) in CHCl3 (20 mL), a solution of bromine (20 mmol) in CHCl3 (10 mL) is added dropwise with stirring over 30 minutes. Stirring is continued for 8 hours at room temperature. The solvent is then evaporated, and the residue is purified by column chromatography to yield methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate.
-
Side-Chain Bromination: A mixture of methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (10 mmol), N-bromosuccinimide (NBS, 10 mmol), and a catalytic amount of benzoyl peroxide in CCl4 (30 mL) is refluxed for 6 hours. The mixture is then cooled, filtered, and the solvent evaporated. The residue is purified by column chromatography to yield methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate.
-
-
Step 3: Amination: Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate is condensed with the appropriate amine to yield the final aminoalkyl derivatives. These are then converted to their hydrochloride salts.
2. In Vitro Anticancer Activity Assay (MTT Assay)[1]
-
Cell Lines: A panel of human cancer cell lines (e.g., A549, HepG2, SW480, etc.).
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for an additional 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
-
3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)[6]
-
Microorganisms: A panel of Gram-positive and Gram-negative bacteria, and yeasts.
-
Procedure:
-
The test compounds are dissolved in DMSO to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi).
-
A standardized inoculum of each microorganism is added to each well.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeasts.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
4. Tubulin Polymerization Inhibition Assay[2]
-
Principle: The assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in fluorescence of a reporter dye.
-
Procedure:
-
A reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin), a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer is prepared.
-
The test compound or a control vehicle is added to the reaction mixture.
-
The fluorescence is monitored over time at 37°C using a fluorescence spectrophotometer.
-
The extent of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the control.
-
Visualizations
Below are diagrams illustrating the general synthetic workflow and a key mechanism of action for anticancer benzofuran derivatives.
Caption: Synthetic and evaluation workflow for benzofuran-3-carboxylic acid analogs.
Caption: Mechanism of action of anticancer benzofurans as tubulin polymerization inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxicity of Benzofuran Derivatives
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry due to its presence in numerous biologically active natural products.[1][2] Its derivatives have garnered significant attention for their potential as anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[1][3] This guide provides a comparative overview of the cytotoxicity of various substituted benzofuran isomers, with a focus on structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of benzofuran derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a selection of benzofuran derivatives against various human cancer cell lines, illustrating the impact of different substituents on their cytotoxic potential.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) |
| Halogenated Benzofurans | |||
| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia) | 5, 0.1[1][4][5] |
| MCC1019 (Compound 2) | Bromomethyl-substituted | A549 (lung adenocarcinoma) | 16.4[1] |
| Compound 5 | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43[1][4][5] |
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27[1][6] |
| Hybrid Benzofurans | |||
| Chalcone derivative 18 | 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone | MCF-7 (breast), A549 (lung), PC-3 (prostate) | 2 - 10[4] |
| Benzofuran-isatin hybrid 23a | - | Colorectal cancer (SW-620, HT-29) | 8.7, 9.4[6] |
| Benzofuran-isatin hybrid 23d | - | Colorectal cancer (SW-620, HT-29) | 6.5, 9.8[6] |
| Other Substituted Benzofurans | |||
| 3-methylbenzofuran derivative 16b | p-methoxy group | A549 (lung) | 1.48[6] |
| Ailanthoidol (natural benzofuran) | - | Huh7 (hepatoma) | 45 (24h), 22 (48h)[6] |
Structure-Activity Relationship (SAR) Insights:
The cytotoxic potency of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring.[1]
-
Halogenation: The introduction of halogens, particularly bromine and fluorine, often enhances cytotoxic activity.[1] The position of the halogen is a critical determinant of this activity.[1][4] For instance, a bromine atom on the methyl group at the C-3 position has shown remarkable cytotoxicity against leukemia cells.[1][4][5]
-
Substitutions at C-2 and C-3: Ester or heterocyclic ring substitutions at the C-2 position are often crucial for cytotoxic activity.[4][5] The presence of a heterocyclic substituent linked to the benzofuran nucleus at C-2 has been a key strategy in synthesizing potent antitumor agents.[1]
-
Hybrid Molecules: Incorporating the benzofuran scaffold with other pharmacologically active moieties, such as chalcones, oxindoles, and N-aryl piperazines, has yielded hybrid compounds with promising cytotoxic activities.[1] This approach can lead to enhanced potency and, in some cases, improved selectivity against cancer cells.[1]
-
Lipophilicity: The lipophilicity of the benzofuran derivatives, as influenced by their substituents, also plays a role in their cytotoxic effects.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of substituted benzofurans is predominantly conducted using in vitro cell-based assays. The most commonly employed method is the MTT assay.[1]
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active NAD(P)H-dependent cellular oxidoreductase enzymes can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Experimental workflow for determining the cytotoxicity of benzofuran derivatives using the MTT assay.
Signaling Pathways in Benzofuran-Induced Cytotoxicity
Substituted benzofurans can exert their cytotoxic effects through the modulation of key signaling pathways that control cell proliferation, survival, and death.[1]
Benzofuran-Induced Apoptosis Pathway
Certain benzofuran derivatives can induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by the activation of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis. The induction of apoptosis can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Simplified diagram of benzofuran-induced apoptosis pathways in cancer cells.
Cell Cycle Arrest
Some benzofuran derivatives can also induce cell cycle arrest, preventing cancer cells from progressing through the stages of cell division. For example, a novel benzofuran lignan derivative was found to cause G2/M arrest in Jurkat T-cells. This arrest is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Benzofuran Derivatives in Inflammatory Bowel Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vivo efficacy of representative benzofuran derivatives against established drugs for the management of Inflammatory Bowel Disease (IBB). Due to the limited publicly available in vivo data specifically for 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid derivatives in IBD models, this guide utilizes data from other bioactive benzofuran derivatives with demonstrated anti-inflammatory properties as a surrogate for comparative analysis. The information presented herein is supported by experimental data from murine models of colitis, offering a valuable resource for preclinical research and drug development in the field of gastroenterology.
Introduction to Benzofuran Derivatives in Inflammation
Benzofuran scaffolds are integral to a variety of biologically active compounds, with both natural and synthetic derivatives exhibiting a wide range of therapeutic properties, including potent anti-inflammatory effects.[1] Recent studies have highlighted the potential of benzofuran derivatives in modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are crucial in the pathogenesis of IBD.[1] A recent patent has described novel benzofuran derivatives that activate AMPK, a key enzyme in regulating immune homeostasis, and have shown anti-inflammatory efficacy in a mouse model of acute colitis.[2] Another study identified benzofuran-2-carboxamide derivatives as inhibitors of CCL20-induced chemotaxis, a process implicated in IBD.[3] These findings underscore the therapeutic promise of this class of compounds for immune-mediated inflammatory diseases.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of a representative benzofuranone derivative (BF1) and commonly prescribed IBD medications in established murine models of colitis.
Table 1: In Vivo Anti-inflammatory Efficacy of Benzofuranone Derivative BF1 in Carrageenan-Induced Paw Edema Model in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 4 hours |
| Vehicle Control | - | 0 |
| BF1 | 10 | 45.2 |
| BF1 | 30 | 68.5 |
| BF1 | 100 | 85.1 |
| Indomethacin (Standard) | 10 | 75.3 |
Data extracted from a study on the anti-inflammatory activities of a benzofuranone derivative in mice.[4]
Table 2: In Vivo Efficacy of Known IBD Drugs in Murine Colitis Models
| Drug | Model | Key Efficacy Parameters | Reference |
| Sulfasalazine | TNBS-induced colitis | Reduction in colonic inflammation, myeloperoxidase (MPO) activity, and inflammatory cytokine levels. | [5][6][7] |
| Mesalamine | DSS-induced colitis | Improvement in Disease Activity Index (DAI), reduced colon shortening, and histological improvement of the colon. | [8][9] |
| Prednisolone | DSS/TNBS-induced colitis | Significant reduction in weight loss, DAI, and colonic inflammation. | [10][11] |
| Infliximab | TNBS-induced colitis | Neutralization of TNF-α, leading to reduced mucosal inflammation and healing of intestinal ulcers. | [12][13][14] |
Experimental Protocols
Standardized animal models are crucial for the preclinical evaluation of novel therapeutic agents for IBD. The two most widely used models are the Dextran Sulfate Sodium (DSS) and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) induced colitis models.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is particularly relevant for studying the integrity of the intestinal epithelial barrier and its role in ulcerative colitis.
Protocol:
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Induction of Colitis: Mice are administered 2-5% (w/v) DSS in their drinking water for 5-7 days.[15][16][17] The concentration and duration can be adjusted to induce acute or chronic colitis.[18]
-
Parameters Monitored:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.[19]
-
Colon Length: Measured post-mortem as an indicator of inflammation.
-
Histological Analysis: Colon tissue is collected for histological scoring of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Activity: A quantitative measure of neutrophil infiltration in the colon.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue or serum.
-
TNBS-Induced Colitis Model
This T-cell mediated model is considered to be more representative of Crohn's disease.
Protocol:
-
Animal Model: SJL/J or BALB/c mice are often used.
-
Induction of Colitis: Mice are first anesthetized. A solution of TNBS in ethanol is then administered intrarectally via a catheter.[20][21][22] Ethanol serves to break the mucosal barrier, allowing TNBS to haptenize colonic proteins and trigger an immune response.[23]
-
Parameters Monitored:
-
Body Weight: Monitored daily as an indicator of disease severity.
-
Colon Assessment: Macroscopic scoring of inflammation, ulceration, and bowel wall thickening.
-
Histological Analysis: Microscopic evaluation of transmural inflammation and cellular infiltration.
-
Cytokine Profiling: Analysis of Th1-mediated cytokines such as TNF-α and IFN-γ.
-
Mechanisms of Action of Known IBD Drugs
A clear understanding of the signaling pathways targeted by existing therapies is essential for the development of novel compounds with improved efficacy and safety profiles.
Aminosalicylates (Sulfasalazine and Mesalamine)
These are often the first-line treatment for mild to moderate ulcerative colitis. Sulfasalazine is a pro-drug that is cleaved by colonic bacteria into its active component, 5-aminosalicylic acid (5-ASA or mesalamine), and sulfapyridine.[6] The primary anti-inflammatory effects are attributed to 5-ASA, which is thought to act locally on the colonic mucosa.[6] Its mechanisms include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[6] It may also scavenge reactive oxygen species and inhibit NF-κB.[6]
Corticosteroids (Prednisolone)
Corticosteroids are potent anti-inflammatory agents used to induce remission in moderate to severe IBD.[24] Their mechanism of action is broad and involves both genomic and non-genomic effects. Prednisolone, a synthetic glucocorticoid, binds to cytosolic glucocorticoid receptors (GR).[25] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes by inhibiting transcription factors such as NF-κB and AP-1.[10]
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran derivatives as ampk activators | PDF [slideshare.net]
- 3. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 7. Sulfasalazine - Wikipedia [en.wikipedia.org]
- 8. Mesalamine in the treatment and maintenance of remission of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mesalamine in the Initial Therapy of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoid Therapy in Inflammatory Bowel Disease: Mechanisms and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. magonlinelibrary.com [magonlinelibrary.com]
- 12. Clinical Use and Mechanisms of Infliximab Treatment on Inflammatory Bowel Disease: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crohnsandcolitis.org.au [crohnsandcolitis.org.au]
- 14. drugs.com [drugs.com]
- 15. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 16. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]
- 20. mdpi.com [mdpi.com]
- 21. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 22. criver.com [criver.com]
- 23. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Steroids - IBD Journey - Treatment and Medications - Steroids [crohnsandcolitis.ca]
- 25. m.youtube.com [m.youtube.com]
A Spectroscopic Journey: Unraveling the Molecular Signatures of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid and Its Precursors
For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of a target molecule and its synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, a key heterocyclic compound, and its common precursors, 4-methoxyphenol and ethyl 2-chloroacetoacetate. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate compound identification, purity assessment, and reaction monitoring during the synthesis process.
The synthetic route to this compound often involves the initial reaction of 4-methoxyphenol, which serves as the foundational aromatic ring, followed by subsequent cyclization and functional group manipulations. Ethyl 2-chloroacetoacetate is a representative reagent that can be used in the construction of the furan ring. Understanding the distinct spectroscopic fingerprints of each of these molecules is crucial for confirming the success of each synthetic step and for the final characterization of the desired product.
Synthetic Pathway Overview
The synthesis of this compound from its precursors can be visualized as a multi-step process. The following diagram illustrates a general synthetic scheme.
Caption: Synthetic pathway to this compound.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used to characterize the title compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) source. Samples are dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data is collected in positive or negative ion mode, depending on the analyte.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. Please note that the NMR data for the final product is for its methyl ester derivative, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, which is a closely related analogue.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 4-Methoxyphenol | 6.79 (d, 2H), 6.74 (d, 2H), 4.85 (s, 1H), 3.75 (s, 3H) | Aromatic C-H, Ar-OH, -OCH₃ |
| Ethyl 2-chloroacetoacetate | 4.63 (s, 1H), 4.28 (q, 2H), 2.37 (s, 3H), 1.31 (t, 3H) | -CHCl-, -OCH₂CH₃, -COCH₃, -OCH₂CH₃ |
| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | 7.44 (d, 1H), 7.33 (d, 1H), 6.85 (dd, 1H), 3.94 (s, 3H), 3.87 (s, 3H), 2.74 (s, 3H) | Aromatic C-H, -COOCH₃, Ar-OCH₃, Ar-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-Methoxyphenol | 154.0, 149.9, 116.2, 114.8, 55.8 | Aromatic C-O, Aromatic C-OH, Aromatic C-H, -OCH₃ |
| Ethyl 2-chloroacetoacetate | 196.2, 165.8, 63.0, 61.9, 26.5, 14.0 | C=O (keto), C=O (ester), -CHCl-, -OCH₂CH₃, -COCH₃, -OCH₂CH₃ |
| This compound | No experimental data found. |
Table 3: FTIR Spectroscopic Data (Key Absorptions, cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch | C-O Stretch |
| 4-Methoxyphenol | 3350 (broad) | 3050-2850 | - | 1230 |
| Ethyl 2-chloroacetoacetate | - | 2980 | 1750, 1725 | 1260 |
| This compound | 3300-2500 (broad) | 3000-2850 | 1680 | 1280, 1220 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M-H]⁻ | Key Fragments |
| 4-Methoxyphenol | 124 | 109, 81, 53 |
| Ethyl 2-chloroacetoacetate | 164 | 129, 121, 85, 43 |
| This compound | 206.0579 (Monoisotopic Mass) | [M-H]⁻: 205.0506 |
General Spectroscopic Analysis Workflow
The process of analyzing a chemical compound using spectroscopic methods follows a standardized workflow to ensure accurate and reliable results.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational spectroscopic comparison of this compound and its precursors. The presented data and protocols are intended to assist researchers in the efficient and accurate characterization of these compounds. It is important to note that the provided spectral data are representative, and minor variations may be observed depending on the specific experimental conditions.
Safety Operating Guide
Safe Disposal of 5-Methoxy-2-methyl-benzofuran-3-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid, a benzofuran derivative.
Disclaimer: The following procedures are based on safety data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound (CAS 29735-88-4) and adhere to your institution's environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE). Based on data for related benzofuran compounds, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Handle the compound in a designated area, away from ignition sources, as some related compounds are flammable.
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound and its containers is to treat them as hazardous chemical waste.[1][2] This requires disposal through an approved and licensed waste disposal contractor.[3]
1. Waste Identification and Segregation:
-
Identify: Clearly label the waste container with the full chemical name: "this compound" and its CAS number (29735-88-4).
-
Segregate: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be segregated as a solid organic chemical waste.
2. Containerization:
-
Place the waste in a chemically compatible, sealable, and properly labeled container.
-
Ensure the container is in good condition and will not leak.
-
Keep the container closed when not in use.[1]
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Store away from incompatible materials and sources of ignition.[3]
4. Arrange for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.
-
Provide them with the accurate chemical name and any available hazard information.
5. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinseate and dispose of it as hazardous chemical waste along with the primary compound.
-
After decontamination, the container may be disposed of according to your institution's procedures for decontaminated labware.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For a solid, carefully sweep or vacuum the material into a suitable disposal container. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid
This document provides crucial safety and logistical information for the handling, use, and disposal of 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid in a laboratory setting. The following procedures are based on the known hazards of similar benzofuran and carboxylic acid derivatives and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | To prevent skin contact, which may cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | To minimize inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational plan will minimize exposure and ensure safe handling of this compound.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the compound, put on all required PPE as detailed in the table above.
3. Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
If transferring a solution, do so carefully to avoid splashes.
4. Post-Handling Hygiene:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]
-
Do not eat, drink, or smoke in the laboratory.
5. Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If irritation occurs, seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.
-
Waste Characterization: This compound should be treated as hazardous chemical waste.
-
Containerization: Collect waste material in a clearly labeled, sealed, and appropriate container.
-
Disposal Method: Dispose of the contents and container in accordance with all local, regional, and national regulations. This typically involves transfer to an approved waste disposal plant.[1] Do not allow the product to enter drains or waterways.[1]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
